Product packaging for MRL-494 hydrochloride(Cat. No.:)

MRL-494 hydrochloride

Cat. No.: B10824596
M. Wt: 659.1 g/mol
InChI Key: OUQBLPVSJWIYJV-UHFFFAOYSA-N
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Description

MRL-494 hydrochloride is a useful research compound. Its molecular formula is C26H36ClFN16O2 and its molecular weight is 659.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H36ClFN16O2 B10824596 MRL-494 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H36ClFN16O2

Molecular Weight

659.1 g/mol

IUPAC Name

3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide;hydrochloride

InChI

InChI=1S/C26H35FN16O2.ClH/c27-15-5-3-14(4-6-15)21-40-42-43(41-21)12-20(45)32-16-7-9-17(10-8-16)33-24-37-25(39-26(38-24)36-23(30)31)34-18(13-1-2-13)11-19(44)35-22(28)29;/h3-6,13,16-18H,1-2,7-12H2,(H,32,45)(H4,28,29,35,44)(H6,30,31,33,34,36,37,38,39);1H

InChI Key

OUQBLPVSJWIYJV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC(=O)N=C(N)N)NC2=NC(=NC(=N2)NC3CCC(CC3)NC(=O)CN4N=C(N=N4)C5=CC=C(C=C5)F)N=C(N)N.Cl

Origin of Product

United States

Foundational & Exploratory

MRL-494 Hydrochloride: A Dual-Threat Strategy Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-494 hydrochloride emerges as a promising antibacterial agent with a novel, dual mechanism of action. While its inhibitory effects on the β-barrel assembly machine (BAM) complex in Gram-negative bacteria are well-documented, this guide focuses on its distinct and potent activity against Gram-positive bacteria. This document provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. The primary mechanism against Gram-positive organisms is the rapid and lethal disruption of the cytoplasmic membrane, a mode of action that circumvents common resistance pathways. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of MRL-494 and its analogs.

Introduction

The rise of antibiotic-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents with unconventional mechanisms of action. This compound is a small molecule that has demonstrated significant antimicrobial properties. While it targets the outer membrane protein biogenesis in Gram-negative bacteria, its action against Gram-positive bacteria, which lack an outer membrane, is fundamentally different and relies on the direct compromise of the cytoplasmic membrane's integrity.[1][2] This direct attack on a fundamental bacterial structure presents a high barrier to the development of resistance.

Dual Mechanism of Action against Gram-Positive Bacteria

The primary mode of action of MRL-494 against Gram-positive bacteria is the disruption of the cytoplasmic membrane. This mechanism is distinct from its activity in Gram-negative bacteria where it inhibits the BamA component of the BAM complex, thereby disrupting outer membrane protein assembly.[2] In Gram-positive organisms, the absence of an outer membrane allows MRL-494 to directly interact with the cytoplasmic membrane, leading to a rapid loss of membrane integrity and subsequent cell death.[2]

Cytoplasmic Membrane Disruption

MRL-494's chemical structure as a cationic amphiphile is suggestive of its ability to interact with and disrupt lipid bilayers.[2] Experimental evidence demonstrates that MRL-494 rapidly permeabilizes the cytoplasmic membrane of Gram-positive bacteria, a mechanism shared with pore-forming antimicrobial peptides like nisin.[2] This disruption leads to the leakage of intracellular contents and the dissipation of the membrane potential, ultimately resulting in cell death.

The following diagram illustrates the proposed mechanism of MRL-494 at the Gram-positive bacterial cell envelope.

MIC_Workflow A Prepare MRL-494 Stock Solution B Serial Dilution in 96-well Plate A->B C Inoculate with Bacterial Suspension B->C D Incubate at 37°C for 18-24h C->D E Read Plates for Bacterial Growth D->E F Determine MIC E->F Membrane_Permeabilization_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis A Grow Bacteria to Mid-log Phase B Harvest and Wash Cells A->B C Resuspend in PBS B->C D Add MRL-494 or Controls C->D E Incubate D->E F Add TO-PRO-3 Iodide E->F G Incubate in Dark F->G H Flow Cytometry Analysis G->H I Quantify Fluorescent Cells H->I

References

MRL-494 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-494 is a novel synthetic antibacterial agent with a dual mechanism of action, exhibiting potent activity against both Gram-negative and Gram-positive bacteria. In Gram-negative bacteria, MRL-494 uniquely targets the β-barrel assembly machine (BAM) complex, a crucial component for outer membrane protein (OMP) biogenesis, by inhibiting the function of the surface-exposed BamA protein. This disruption of the outer membrane leads to cell death and enhances the efficacy of other antibiotics. In Gram-positive bacteria, which lack an outer membrane, MRL-494 acts by disrupting the cytoplasmic membrane. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of MRL-494 hydrochloride, along with detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

This compound is the salt form of MRL-494, which typically offers enhanced water solubility and stability for research purposes.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N-carbamimidoyl-3-cyclopropyl-3-((4-(((1s,4s)-4-(2-(5-(4-fluorophenyl)-2H-tetrazol-2-yl)acetamido)cyclohexyl)amino)-6-guanidino-1,3,5-triazin-2-yl)amino)propanamide hydrochloride[2]
Molecular Formula C₂₆H₃₅FN₁₆O₂ · xHCl[3]
Molecular Weight 622.67 g/mol (free base)[3]
CAS Number 2434898-43-6 (free base)[1]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and water[1]

Note: The exact molecular weight of the hydrochloride salt may vary depending on the stoichiometry.

Mechanism of Action

MRL-494 exhibits a distinct mechanism of action for Gram-negative and Gram-positive bacteria.

Gram-Negative Bacteria: Inhibition of the β-Barrel Assembly Machine (BAM) Complex

In Gram-negative bacteria, MRL-494 targets the β-barrel assembly machine (BAM) complex, which is essential for the insertion and folding of β-barrel proteins into the outer membrane.[4][5] The key target within this complex is BamA, a surface-exposed and essential protein.[4][6] By inhibiting BamA, MRL-494 disrupts outer membrane protein biogenesis from outside the cell, a mechanism that circumvents common resistance mechanisms like efflux pumps.[1][4] This disruption of the outer membrane integrity leads to increased permeability and potentiation of other antibiotics, such as rifampicin.[2][6] The inhibition of the BAM complex also induces a cellular stress response, specifically the Rcs pathway.[2][7]

BAM_Inhibition cluster_periplasm Periplasm cluster_OM Outer Membrane Unfolded OMP Unfolded OMP BAM BamA BamB BamC BamD BamE Unfolded OMP->BAM:bamA Binds to Folded OMP Folded OMP BAM->Folded OMP Folds and inserts Disrupted OM Disrupted OM BAM->Disrupted OM MRL-494 MRL-494 MRL-494->BAM:bamA Inhibits

Diagram 1: MRL-494 Inhibition of the BAM Complex in Gram-Negative Bacteria.
Gram-Positive Bacteria: Disruption of the Cytoplasmic Membrane

Gram-positive bacteria lack an outer membrane and the BAM complex. In these organisms, MRL-494 acts as a cationic amphiphile and lethally disrupts the cytoplasmic membrane, leading to rapid cell death.[4][6] This mechanism is similar to that of some antimicrobial peptides.[6]

Membrane_Disruption cluster_extracellular Extracellular Space cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm MRL-494 MRL-494 Membrane Phospholipid Bilayer MRL-494->Membrane Intercalates and disrupts Cell Lysis Cell Lysis Membrane->Cell Lysis Cellular Contents Cellular Contents Cellular Contents->Cell Lysis Leakage

Diagram 2: MRL-494 Disruption of the Cytoplasmic Membrane in Gram-Positive Bacteria.

Biological Activity

MRL-494 demonstrates a broad spectrum of antibacterial activity against various pathogenic bacteria.

Table 2: Minimum Inhibitory Concentrations (MICs) of MRL-494

Bacterial StrainTypeMIC (µg/mL)MIC (µM)Reference
Escherichia coli ATCC 25922Gram-negative812.8[2]
Escherichia coli JCM158Gram-negative-25[1]
Klebsiella pneumoniae ATCC 13883Gram-negative>128>205.6[2]
Acinetobacter baumannii ATCC 19606Gram-negative3251.4[2]
Pseudomonas aeruginosa ATCC 27853Gram-negative3251.4[2]
Staphylococcus aureus ATCC 29213 (MSSA)Gram-positive812.8[2]
Staphylococcus aureus USA300 (MRSA)Gram-positive812.8[2]
Staphylococcus aureus COLGram-positive-12.5[1]

Table 3: Synergistic Activity of MRL-494 with Rifampicin against Gram-Negative Bacteria

Bacterial StrainMRL-494 MIC (µg/mL)Rifampicin MIC (µg/mL)Rifampicin MIC with MRL-494 (0.25x MIC) (µg/mL)Fractional Inhibitory Concentration Index (FICI)Reference
E. coli ATCC 25922880.25≤0.281[2]
K. pneumoniae ATCC 13883>128320.125≤0.039[2]
A. baumannii ATCC 196063240.125≤0.258[2]
P. aeruginosa ATCC 2785332644≤0.313[2]

FICI ≤ 0.5 is indicative of synergy.

Experimental Protocols

Synthesis of MRL-494

A detailed, scalable synthesis of MRL-494 has been reported.[2] The synthesis involves the preparation of two key building blocks which are then coupled, followed by the introduction of the guanidine moieties.

Synthesis_Workflow A 5-(4'-fluorophenyl)-1H-tetrazole C Intermediate 8 A->C B Bromoethyl acetate B->C D Saponification (NaOH) C->D F Intermediate 9 D->F E 1-N-Boc-cis-1,4-cyclohexanediamine E->F G Boc Deprotection (Acid) F->G H Building Block 10 G->H M Coupling of 10 and 12 H->M I Cyanuric chloride K Controlled Substitution I->K J (±)-methyl 3-amino-3-cyclopropylpropanoate·HCl J->K L Intermediate Scaffold 12 K->L L->M N Chlorotriazine Intermediate M->N O Guanidination (Guanidine free base, DABCO) N->O P MRL-494 O->P

References

In-Vitro Antibacterial Spectrum of MRL-494 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of MRL-494 hydrochloride, a novel antibacterial agent. The document details its activity against a range of Gram-positive and Gram-negative bacteria, outlines the experimental protocols for determining its efficacy, and illustrates its mechanism of action and induced cellular pathways.

Introduction to this compound

MRL-494 is a small molecule inhibitor of the β-barrel assembly machine (BAM) complex, a crucial component for the assembly of outer membrane proteins (OMPs) in Gram-negative bacteria.[1][2] Its unique mode of action, targeting a surface-exposed process, allows it to circumvent common resistance mechanisms such as efflux pumps and the outer membrane permeability barrier.[1] Notably, MRL-494 exhibits a dual mechanism of action, enabling it to also target Gram-positive bacteria.[1][3]

In-Vitro Antibacterial Spectrum

The antibacterial activity of MRL-494 is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

Activity Against Gram-Negative Bacteria

MRL-494 demonstrates significant activity against a panel of clinically relevant Gram-negative pathogens. The inhibition of the BAM complex disrupts the integrity of the outer membrane, leading to bacterial cell death.[4]

Bacterial StrainMIC (µg/mL)
Escherichia coli ATCC 259228[4]
Escherichia coli JCM15825 µM[5]
Klebsiella pneumoniae ATCC 13883>32[4]
Acinetobacter baumannii ATCC 1960632[4]
Pseudomonas aeruginosa ATCC 2785332[4]
Table 1: MIC values of MRL-494 against selected Gram-negative bacteria.
Activity Against Gram-Positive Bacteria

In Gram-positive bacteria, which lack an outer membrane and the BAM complex, MRL-494 acts by disrupting the cytoplasmic membrane, leading to rapid cell lysis.[1][3]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MSSA) ATCC 292138[4][6]
Staphylococcus aureus (MRSA) USA3008[4][6]
Staphylococcus aureus COL12.5 µM[5]
Table 2: MIC values of MRL-494 against selected Gram-positive bacteria.

Mechanism of Action

MRL-494 employs distinct mechanisms to exert its antibacterial effects on Gram-negative and Gram-positive bacteria.

Gram-Negative Bacteria: Inhibition of the BAM Complex

In Gram-negative bacteria, MRL-494 targets BamA, the essential protein component of the BAM complex.[1] This inhibition disrupts the proper folding and insertion of β-barrel proteins into the outer membrane, leading to a cascade of events including the induction of the Rcs stress response pathway and eventual cell death.[4][7]

cluster_gram_negative Gram-Negative Bacterium MRL-494 MRL-494 BAM Complex (BamA) BAM Complex (BamA) MRL-494->BAM Complex (BamA) Inhibits Outer Membrane Outer Membrane OMP Biogenesis Outer Membrane Protein Biogenesis BAM Complex (BamA)->OMP Biogenesis Blocks OMP Biogenesis->Outer Membrane Maintains Integrity Rcs Stress Response Rcs Stress Response OMP Biogenesis->Rcs Stress Response Induces Cell Death Cell Death Rcs Stress Response->Cell Death

Mechanism of MRL-494 in Gram-Negative Bacteria

Gram-Positive Bacteria: Cytoplasmic Membrane Disruption

For Gram-positive bacteria, the cationic amphiphilic nature of MRL-494 allows it to directly interact with and disrupt the integrity of the cytoplasmic membrane. This leads to leakage of cellular contents and rapid cell death.[1][3]

cluster_gram_positive Gram-Positive Bacterium MRL-494 MRL-494 Cytoplasmic Membrane Cytoplasmic Membrane MRL-494->Cytoplasmic Membrane Targets Membrane Disruption Membrane Disruption Cytoplasmic Membrane->Membrane Disruption Leads to Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis

Mechanism of MRL-494 in Gram-Positive Bacteria

Rcs Stress Response Pathway Induction

In Gram-negative bacteria, the disruption of outer membrane protein assembly by MRL-494 triggers the Rcs (Regulator of Capsule Synthesis) stress response pathway. This is a complex phosphorelay system that senses and responds to envelope stress.[4][7]

cluster_rcs_pathway Rcs Stress Response Pathway OMP Assembly Disruption OMP Assembly Disruption (MRL-494) RcsF RcsF OMP Assembly Disruption->RcsF Activates IgaA IgaA RcsF->IgaA Relieves Inhibition RcsC RcsC IgaA->RcsC Allows Autophosphorylation RcsD RcsD RcsC->RcsD Phosphotransfer RcsB RcsB RcsD->RcsB Phosphotransfer Gene Expression Target Gene Expression RcsB->Gene Expression Regulates

Rcs Stress Response Pathway

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials
  • This compound

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Methodology

cluster_workflow MIC Determination Workflow A Prepare MRL-494 Stock Solution C Perform Serial Dilutions of MRL-494 in 96-well plate with CAMHB A->C B Prepare Bacterial Inoculum (0.5 McFarland standard) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC: Lowest concentration with no visible growth E->F

Experimental Workflow for MIC Assay

Step-by-Step Procedure:

  • Preparation of MRL-494 Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight on an appropriate agar medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the MRL-494 stock solution with CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the MRL-494 dilutions. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of MRL-494 that completely inhibits visible growth.

Conclusion

This compound represents a promising new class of antibacterial agents with a novel mechanism of action against Gram-negative bacteria and a distinct mode of action against Gram-positive bacteria. Its potent in-vitro activity against a range of pathogens, coupled with its ability to overcome common resistance mechanisms, warrants further investigation and development. This guide provides foundational data and methodologies for researchers and scientists working to advance our understanding and application of this compound.

References

The Central Role of BamA in Bacterial Outer Membrane Protein Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biogenesis of β-barrel outer membrane proteins (OMPs) is a fundamental process for the survival and pathogenesis of Gram-negative bacteria. This intricate process is orchestrated by the β-barrel assembly machinery (BAM) complex, with the integral membrane protein BamA at its core. Understanding the molecular mechanisms of BamA-mediated OMP assembly is not only crucial for fundamental microbiology but also presents a promising avenue for the development of novel antibiotics. This technical guide provides an in-depth exploration of the structure, function, and dynamic interactions of BamA. It summarizes key quantitative data, details essential experimental protocols for studying BamA, and visualizes the complex molecular events through signaling and workflow diagrams, offering a comprehensive resource for researchers in the field.

Introduction to BamA and the BAM Complex

The outer membrane of Gram-negative bacteria serves as a selective permeability barrier, and its integrity is maintained by a host of OMPs. These proteins are synthesized in the cytoplasm and transported to the periplasm, where they are chaperoned to the BAM complex for insertion into the outer membrane. The BAM complex in Escherichia coli is a five-protein assembly comprising the essential OMP BamA and four lipoproteins: BamB, BamC, BamD, and BamE. BamA and BamD are essential for bacterial viability, highlighting their critical roles in OMP biogenesis.[1][2] BamA, a member of the Omp85 superfamily, is the central component that catalyzes the folding and insertion of OMPs into the outer membrane.[3]

Molecular Architecture of BamA

BamA is a fascinating molecular machine with a unique architecture tailored for its function. It consists of two main domains: a C-terminal 16-stranded transmembrane β-barrel and a periplasmic N-terminal region composed of five polypeptide transport-associated (POTRA) domains (P1-P5).[4][5][6]

  • The Transmembrane β-Barrel: The BamA β-barrel is distinct from its substrate OMPs. The seam between its first (β1) and last (β16) strands is notably weak, forming a "lateral gate" that is crucial for its function.[7][8][9] This gate can open and close, providing a portal for nascent OMPs to integrate into the lipid bilayer.[9][10] The barrel also features a significant thinning on one side, which is thought to locally destabilize the membrane, thereby lowering the energy barrier for OMP insertion.[7][8][11]

  • The Periplasmic POTRA Domains: The five POTRA domains extend into the periplasm and act as a scaffold for the other BAM lipoproteins and for substrate OMP recognition.[4][5] Deletion studies have shown that POTRA domains 3-5 are essential for growth in E. coli.[12] These domains are thought to bind unfolded OMPs and may play a role in templating the initial folding of β-strands through a process called β-augmentation.[5][13]

The Mechanism of BamA-Mediated OMP Biogenesis

The precise mechanism by which BamA facilitates OMP folding and insertion is an area of active research, with several models proposed that are not mutually exclusive.

The Lateral Gating Model

A central tenet of BamA function is the "lateral gating" mechanism.[7][8] This model posits that the weak interaction between the β1 and β16 strands of the BamA barrel allows it to open laterally. This opening creates a template for the incoming unfolded OMP to begin its folding process by forming a hybrid β-barrel with BamA.[7][10] As the substrate OMP continues to fold and its own β-strands anneal, it is progressively released into the outer membrane. Molecular dynamics simulations have provided significant support for the dynamic nature of this lateral gate.[9][11]

Membrane Thinning and Destabilization

Computational studies have consistently shown that the presence of BamA causes a localized thinning of the outer membrane, particularly near the lateral gate.[7][8][11] This localized membrane destabilization is thought to lower the kinetic barrier for the insertion of the hydrophobic β-strands of the substrate OMP, thereby facilitating its integration into the membrane.[8]

The Role of the BAM Lipoproteins

While BamA can catalyze OMP folding on its own in vitro, the lipoproteins BamB, C, D, and E are crucial for efficient OMP biogenesis in vivo.[3]

  • BamD: As an essential lipoprotein, BamD is thought to play a key role in substrate recognition and in coordinating the conformational changes in BamA required for OMP assembly.[14]

  • BamB: BamB is a non-essential lipoprotein that appears to have a regulatory role, potentially influencing the conformation of BamA.[15]

  • BamC and BamE: These lipoproteins are also non-essential and are thought to stabilize the BAM complex and modulate the activity of BamD.[15][16] Recent studies suggest BamE can directly interact with both BamA and BamD, coordinating their functions.[16][17]

Quantitative Insights into BamA Function

Quantitative analysis of BamA's activity provides crucial parameters for understanding its efficiency and for the development of inhibitors. The following tables summarize key quantitative data from various studies.

ParameterValueOrganism/SystemReference
Kinetic Parameters
OMP Folding Rate (k_fold)0.78 ± 0.15 min⁻¹E. coli BAM complex--INVALID-LINK--
Binding Affinities
Substrate Affinity (approx.)3.1 ± 1.1 µME. coli BAM complex--INVALID-LINK--
Stoichiometry
OMPs folded per BamA~1.7In vitro--INVALID-LINK--
Structural Dimensions
BamA Exit Pore Dimensions~15 Å x ~27 ÅE. coli--INVALID-LINK--
Membrane Thinning near Gate5.3 ± 1.7 ÅMultiple species--INVALID-LINK--
Inhibitor Activity
Peptide Inhibitor (RFIRLN) IC₅₀Upper micromolar rangeE. coli (in vivo)--INVALID-LINK--
Peptide Inhibitor (VAEYYTER) IC₅₀Upper micromolar rangeE. coli (in vivo)--INVALID-LINK--

Key Experimental Protocols for Studying BamA

A variety of sophisticated biophysical and biochemical techniques are employed to dissect the function of BamA. Below are detailed methodologies for some of the key experiments.

In Vitro OMP Folding Assay

This assay is fundamental to assessing the catalytic activity of BamA and the BAM complex.

Principle: Unfolded OMPs are incubated with proteoliposomes containing reconstituted BamA or the BAM complex. The folding of the OMP into the lipid bilayer is monitored over time, often by exploiting the heat-modifiable electrophoretic mobility of folded β-barrel proteins on SDS-PAGE.

Protocol:

  • Preparation of Proteoliposomes:

    • Purify BamA or the BAM complex using affinity chromatography.

    • Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., E. coli polar lipid extract) by extrusion.

    • Reconstitute the purified protein/complex into the LUVs, often by detergent-destabilization followed by removal of the detergent using bio-beads.

  • OMP Folding Reaction:

    • Denature the substrate OMP (e.g., OmpA) in 8M urea.

    • Initiate the folding reaction by diluting the denatured OMP into a buffer containing the proteoliposomes and, if required, periplasmic chaperones like SurA.

    • Incubate the reaction at a controlled temperature (e.g., 25°C).

  • Analysis of Folding:

    • At various time points, take aliquots of the reaction and quench the folding by adding SDS-PAGE sample buffer without a reducing agent and without heating.

    • Analyze the samples by SDS-PAGE. Folded OMPs typically migrate faster than their unfolded counterparts.

    • Quantify the intensity of the bands corresponding to the folded and unfolded species using densitometry to determine the kinetics of folding.[4][18]

Disulfide Cross-linking to Probe Conformational Changes

This technique is used to "trap" transient conformations of BamA, such as the open state of the lateral gate, to investigate their functional importance.

Principle: Cysteine residues are introduced at specific sites in BamA via site-directed mutagenesis. If these residues come into close proximity during a conformational change, they can be induced to form a disulfide bond by an oxidizing agent, effectively locking the protein in that conformation. The functional consequence of this conformational lock can then be assessed.

Protocol:

  • Mutagenesis: Introduce cysteine substitutions at desired locations in the bamA gene using site-directed mutagenesis. For example, to probe the lateral gate, cysteines can be introduced in β1 and β16.

  • Expression and Cross-linking:

    • Express the mutant BamA in a suitable E. coli strain.

    • Induce disulfide bond formation in vivo by adding an oxidizing agent like copper-phenanthroline to the culture.

  • Analysis of Cross-linking and Function:

    • Harvest the cells and prepare cell lysates.

    • Analyze the formation of the cross-linked product by non-reducing SDS-PAGE and Western blotting. The cross-linked species will migrate at a different apparent molecular weight.

    • Assess the functional consequences of the cross-link, for example, by testing for cell viability or by performing an in vitro OMP folding assay.[19][20]

Proteinase K Susceptibility Assay

This assay is used to determine the surface exposure of different parts of BamA, providing insights into its topology and conformational changes.

Principle: Proteinase K is a broad-spectrum protease that cannot cross the intact outer membrane of Gram-negative bacteria. Therefore, only the extracellularly exposed loops of outer membrane proteins will be susceptible to digestion when intact cells are treated with Proteinase K.

Protocol:

  • Cell Culture and Treatment:

    • Grow E. coli cells expressing the BamA variant of interest.

    • Harvest the cells and resuspend them in a buffer that maintains the integrity of the outer membrane (e.g., PBS).

    • Treat one aliquot of cells with Proteinase K (e.g., 500 µg/mL) and a control aliquot with buffer alone.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Quenching and Analysis:

    • Stop the reaction by adding a protease inhibitor such as PMSF.

    • Pellet the cells and lyse them.

    • Analyze the digestion of BamA by SDS-PAGE and Western blotting using an antibody that recognizes a periplasmic or transmembrane epitope of BamA. The disappearance or shift in the molecular weight of the BamA band in the Proteinase K-treated sample indicates surface exposure.[19][21]

Visualizing the Role of BamA: Diagrams and Workflows

Visual representations are invaluable for understanding the complex processes involving BamA. The following diagrams, generated using the DOT language, illustrate key aspects of OMP biogenesis.

OMP_Biogenesis_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Ribosome Ribosome Unfolded_OMP Unfolded OMP Ribosome->Unfolded_OMP Synthesis SecYEG SecYEG Translocon Unfolded_OMP->SecYEG Targeting Chaperone Periplasmic Chaperone (e.g., SurA) SecYEG->Chaperone Translocation BAM_Complex BAM Complex Chaperone->BAM_Complex Delivery Folded_OMP Folded OMP BAM_Complex->Folded_OMP Folding & Insertion

Figure 1: Overview of the outer membrane protein (OMP) biogenesis pathway.

BamA_Lateral_Gating cluster_0 1. Substrate Recognition cluster_1 2. Lateral Gate Opening cluster_2 3. Hybrid Barrel Formation cluster_3 4. OMP Folding & Release BamA_Closed BamA (Closed Gate) BamA_Open BamA (Open Gate) BamA_Closed->BamA_Open Unfolded_OMP Unfolded OMP Unfolded_OMP->BamA_Closed Hybrid_Barrel BamA-OMP Hybrid Barrel BamA_Open->Hybrid_Barrel Folded_OMP Folded OMP Hybrid_Barrel->Folded_OMP BamA_Closed_2 BamA (Closed Gate) Hybrid_Barrel->BamA_Closed_2

Figure 2: The proposed lateral gating mechanism of BamA-mediated OMP insertion.

Figure 3: A simplified model of the protein-protein interactions within the BAM complex.

BamA as a Target for Novel Antimicrobials

The essential nature of BamA and its surface accessibility make it an attractive target for the development of new antibiotics against Gram-negative pathogens. Several compounds that inhibit BamA function have been identified, and they often work by interfering with the dynamics of the lateral gate. For example, the antibiotic darobactin has been shown to bind to BamA and lock it in a conformation that is incompatible with OMP insertion.[13] The development of small molecules or peptides that disrupt the crucial interactions within the BAM complex, such as the BamA-BamD interface, is another promising strategy.[22]

Conclusion and Future Directions

BamA stands as a paradigm of a sophisticated molecular machine essential for bacterial life. While significant strides have been made in elucidating its structure and function, many questions remain. Future research will likely focus on capturing more high-resolution snapshots of the BAM complex in action with its various substrates, further dissecting the regulatory roles of the accessory lipoproteins, and translating our growing mechanistic understanding into the development of novel therapeutics that can combat the growing threat of antibiotic-resistant bacteria. The continued application of a multidisciplinary approach, combining genetics, biochemistry, structural biology, and computational modeling, will be paramount in fully unraveling the complexities of this vital bacterial machinery.

References

A Technical Whitepaper on the Synergistic Antibiotic Activity of MRL-494 Hydrochloride with Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A primary obstacle in treating these pathogens is their impermeable outer membrane (OM), which prevents many antibiotics from reaching their intracellular targets. This technical guide explores the potent synergistic relationship between MRL-494 hydrochloride, a novel inhibitor of the β-barrel Assembly Machine (BAM) complex, and rifampicin, a well-established RNA polymerase inhibitor. MRL-494 disrupts the biogenesis of outer membrane proteins, thereby compromising the integrity of the OM. This disruption facilitates the entry of rifampicin into the bacterial cell, enabling it to exert its bactericidal effects. This document provides a detailed overview of the mechanisms of action, quantitative data from synergy studies, and the experimental protocols used to establish this powerful synergistic interaction.

Individual Mechanisms of Action

This compound: A Disruptor of Outer Membrane Biogenesis

MRL-494 is an antibacterial agent that targets a crucial, surface-exposed process in Gram-negative bacteria: the assembly of outer membrane proteins (OMPs).[1] Its primary mechanism of action is the inhibition of the β-barrel Assembly Machine (BAM) complex, an essential machinery responsible for the folding and insertion of OMPs into the outer membrane.[2][3] The specific target within this complex is the BamA protein.[1][3]

By inhibiting BamA, MRL-494 disrupts OMP biogenesis, leading to a compromised outer membrane and the induction of the Rcs stress response pathway.[2][4] This activity is particularly significant because it occurs at the cell surface, allowing MRL-494 to circumvent common resistance mechanisms like the OM permeability barrier and multidrug efflux pumps.[1][4] In Gram-positive bacteria, which lack an outer membrane, MRL-494 exhibits a different mechanism, causing lethal disruption of the cytoplasmic membrane.[1][4]

Rifampicin: An Inhibitor of Bacterial RNA Synthesis

Rifampicin (also known as rifampicin) is a potent, broad-spectrum antibiotic that functions by inhibiting bacterial DNA-dependent RNA polymerase.[5][6][7] It binds specifically to the β-subunit of this enzyme, forming a stable complex that physically blocks the elongation of RNA transcripts and prevents the synthesis of bacterial proteins.[8][9] While highly effective, rifampicin's utility against Gram-negative bacteria is limited, as their outer membrane effectively prevents the drug from reaching its cytoplasmic target.[8][10][11] Resistance to rifampicin typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, altering the drug's binding site.[5][8]

The Synergistic Interaction: A "One-Two Punch" Mechanism

The synergy between MRL-494 and rifampicin stems from their complementary mechanisms of action. MRL-494 acts as a sensitizing agent; by disrupting the outer membrane of Gram-negative bacteria, it creates a pathway for rifampicin to enter the cell.[2][10] Once inside, rifampicin can effectively bind to and inhibit RNA polymerase, leading to cell death. This synergistic combination transforms rifampicin into a potent agent against Gram-negative pathogens that are typically resistant to its effects.

Synergistic_Mechanism cluster_Cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_Peri Periplasm cluster_Cyto Cytoplasm BAM BAM Complex label_node MRL-494 disrupts the BAM complex, compromising the outer membrane and allowing rifampicin to enter and inhibit its intracellular target, RNA Polymerase. RNAP RNA Polymerase peri_space->RNAP RNAP->RNAP MRL494 MRL-494 MRL494->BAM Inhibits RIF Rifampicin RIF->peri_space Permeation (Enabled by MRL-494) cluster_OM cluster_OM RIF->cluster_OM Blocked

Caption: Logical workflow of the synergistic action between MRL-494 and rifampicin.

Quantitative Data Presentation

The synergistic activity was quantified using checkerboard assays, with the Fractional Inhibitory Concentration Index (FICI) calculated to determine the level of synergy. An FICI value of ≤ 0.5 is indicative of synergy. The results demonstrate potent synergy between MRL-494 and rifampicin against multiple Gram-negative strains.[2]

Bacterial StrainMRL-494 MIC (μg/mL)Rifampicin MIC (μg/mL)FICI
Alone In Combination Alone
E. coli ATCC 259221612
E. coli BW25113824
K. pneumoniae ATCC 13883>3218
Data sourced from ACS Infectious Diseases, 2022.[2][12]

Notably, MRL-494 displays powerful synergy with rifampicin against K. pneumoniae, even though it has no intrinsic antibacterial activity against this strain when used alone.[2][12]

Experimental Protocols

The determination of synergistic activity was conducted following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard in vitro method used to assess the interactions between two antimicrobial agents.[13]

1. Preparation of Materials:

  • 96-well microtiter plates.
  • Bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 13883) cultured to a 0.5 McFarland turbidity standard.[13]
  • Mueller-Hinton broth (MHB).
  • Stock solutions of this compound and rifampicin.

2. Assay Procedure:

  • Drug Dilution: MRL-494 is serially diluted along the ordinate (rows) of the microtiter plate, while rifampicin is serially diluted along the abscissa (columns).[13] This creates a matrix of varying concentration combinations of the two drugs.
  • Inoculation: Each well is inoculated with 100μL of the bacterial suspension, standardized to a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
  • Incubation: The plates are incubated under aerobic conditions at 35-37°C for 18-24 hours.[13]
  • Data Collection: Following incubation, bacterial growth is assessed by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader. The absence of visible growth is also noted.[2][12]

3. Data Analysis:

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: > FICI = FICₐ + FIC₈ = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
  • Interpretation:
  • FICI ≤ 0.5: Synergy
  • 0.5 < FICI ≤ 4.0: Additive or Indifference
  • FICI > 4.0: Antagonism

// Node Definitions A[label="Prepare Serial Dilutions\nof MRL-494 (Drug A)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Prepare Serial Dilutions\nof Rifampicin (Drug B)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Dispense Drug Combinations\ninto 96-Well Microplate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Inoculate Wells with\nStandardized Bacterial Culture", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Incubate Plate\n(e.g., 37°C for 18-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Measure Optical Density (OD600)\nto Assess Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Determine MIC for each Drug\nAlone and in Combination", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Calculate Fractional Inhibitory\nConcentration Index (FICI)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Edges A -> C; B -> C; C -> D -> E -> F -> G -> H; }

Caption: Standard experimental workflow for a checkerboard synergy assay.

Relevant Signaling & Biogenesis Pathway

MRL-494's mechanism is intrinsically linked to the Outer Membrane Protein (OMP) biogenesis pathway, a fundamental process for Gram-negative bacteria.

OMP_Biogenesis cluster_cytoplasm Cytoplasm cluster_im Inner Membrane cluster_periplasm Periplasm cluster_om Outer Membrane unfolded_omp Unfolded OMP sec Sec Protein Complex unfolded_omp->sec Transport surA SurA Chaperone sec->surA Translocation bam BAM Complex surA->bam Delivery folded_omp Folded OMP (Functional) bam->folded_omp Folding & Insertion mrl494 MRL-494 mrl494->bam Inhibition

Caption: OMP biogenesis pathway and the inhibitory action of MRL-494 on the BAM complex.

Conclusion

The synergistic combination of this compound and rifampicin represents a promising strategy to combat multidrug-resistant Gram-negative infections. By targeting the outer membrane biogenesis, MRL-494 effectively breaches the primary defense of these challenging pathogens, enabling rifampicin to perform its potent intracellular function. The strong synergy, demonstrated by low FICI values, highlights the potential to revitalize existing antibiotics and expand their spectrum of activity. Further research and development in this area are critical to translating these findings into viable therapeutic options for patients with difficult-to-treat bacterial infections.

References

Methodological & Application

Application Notes: Protocol for MRL-494 Hydrochloride Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRL-494 is a novel antibacterial agent that inhibits the assembly of outer membrane proteins (OMPs) in Gram-negative bacteria by targeting the β-barrel assembly machine (BAM) complex.[1][2] Specifically, it acts on the essential surface-exposed protein BamA.[3] MRL-494 has also demonstrated a second mechanism of action against Gram-positive bacteria, where it disrupts the cytoplasmic membrane.[3][4] This dual-action capability makes MRL-494 a compound of significant interest in the development of new antimicrobials. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of MRL-494 hydrochloride using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Principle of the Assay

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[8][9] The principle involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[8][10]

Experimental Protocols

Materials and Reagents

  • This compound

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Sterile petri dishes, test tubes, and pipette tips

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Protocol for Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile deionized water.[11]

    • The solution can be sterilized by membrane filtration if desired, though it is generally not necessary if prepared aseptically.[11]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of the 96-Well Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (1280 µg/mL) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

    • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

    • The final volume in each well will be approximately 110 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Reading and Interpreting the Results:

    • After incubation, examine the plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of MRL-494 against various bacterial strains.

Bacterial StrainGram TypeMRL-494 MIC (µg/mL)
Escherichia coliGram-Negative8 - 32
Klebsiella pneumoniaeGram-Negative>32
Acinetobacter baumanniiGram-Negative8 - 32
Pseudomonas aeruginosaGram-Negative32
Staphylococcus aureus (MSSA)Gram-Positive8
Staphylococcus aureus (MRSA)Gram-Positive8

Note: The MIC values presented are based on published data and may vary depending on the specific strain and testing conditions.[5]

Visualizations

MIC_Workflow Workflow for this compound MIC Assay prep_compound Prepare MRL-494 Stock Solution plate_setup Prepare 96-Well Plate with Serial Dilutions prep_compound->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_results Read MIC incubate->read_results MRL494_Mechanism Mechanism of Action of MRL-494 cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria mrl494_gn MRL-494 bamA BamA (on outer membrane) mrl494_gn->bamA targets inhibition Inhibition mrl494_gn->inhibition omp_biogenesis OMP Biogenesis bamA->omp_biogenesis mediates inhibition->omp_biogenesis mrl494_gp MRL-494 disruption Disruption mrl494_gp->disruption cytoplasmic_membrane Cytoplasmic Membrane disruption->cytoplasmic_membrane disrupts

References

Application Notes and Protocols: Preparation of MRL-494 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the preparation, storage, and handling of MRL-494 hydrochloride stock solutions for experimental use. MRL-494 is a novel antibacterial agent that functions as an inhibitor of the β-barrel assembly machine A (BamA), a crucial component for outer membrane protein biogenesis in Gram-negative bacteria.[1][2][3] It also exhibits a secondary mechanism of action against Gram-positive bacteria by disrupting the cytoplasmic membrane.[2]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₆H₃₆ClFN₁₆O₂[4]
Molecular Weight 659.12 g/mol [4]
Purity ≥98%[5]

Table 2: Solubility Data for this compound

Solvent/SystemConcentration & ConditionsReference
DMSO Suitable for preparing stock solutions at concentrations of 5 mM, 10 mM, or 20 mM.[5]
PBS 25 mg/mL (37.93 mM) with the use of co-solvents, heating, and sonication.[5]
Aqueous Media The hydrochloride salt form generally has enhanced water solubility.[1]
Growth Media Stock solutions have been prepared in Mueller-Hinton Broth (MHB) for antibacterial assays.[6][7]

Table 3: Recommended Stock Solution Storage

Storage TemperatureDurationConditionsReference
-80°C 6 monthsAliquoted, protected from light.[8]
-20°C 1 monthAliquoted, protected from light, under nitrogen.[8]
0 - 4°C Days to weeksShort-term storage.[9]

Experimental Protocols

Protocol for Reconstituting this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free polypropylene microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-analysis and Calculation:

    • Calculate the mass of this compound required. For a 10 mM stock solution, the calculation is as follows:

      • Mass (mg) = Desired Volume (mL) × 10 mM × 659.12 ( g/mol ) / 1000

      • Example for 1 mL of 10 mM stock: Mass = 1 mL × 10 mmol/L × 0.65912 g/mmol = 6.59 mg.

  • Weighing the Compound:

    • Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

    • In a chemical fume hood, carefully weigh the calculated amount of the compound using a precision balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[5][8]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[8] Ensure aliquots are protected from light.[5][8]

Visualized Workflows and Pathways

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the key steps for preparing the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start: Equilibrate Compound weigh Weigh MRL-494 HCl start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store end_node Ready for Experimental Use store->end_node

Workflow for this compound Stock Solution Preparation.
Mechanism of Action: BamA Inhibition

MRL-494 primarily targets the BamA protein, inhibiting the proper folding and insertion of β-barrel outer membrane proteins (OMPs) into the outer membrane of Gram-negative bacteria.

G cluster_membrane Gram-Negative Bacterial Membranes IM Inner Membrane OM Outer Membrane unfolded_omp Unfolded OMP bam_complex BamA Complex unfolded_omp->bam_complex Insertion folded_omp Folded OMP bam_complex->folded_omp Folding disruption Membrane Instability & Cell Death bam_complex->disruption Leads to folded_omp->OM Integration mrl494 MRL-494 mrl494->bam_complex Inhibition

Inhibition of the BamA complex by MRL-494 in Gram-negative bacteria.

References

Application Notes and Protocols for MRL-494 Hydrochloride in Bacterial Outer Membrane Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is a bis-guanidine compound that has demonstrated potent antibacterial activity against a range of Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of the β-barrel assembly machine (BAM) complex, a crucial component for the assembly of outer membrane proteins (OMPs).[3][4][5] This disruption of OMP biogenesis leads to the permeabilization of the bacterial outer membrane, making it a valuable tool for studying outer membrane integrity and for potential therapeutic applications.[1][2] MRL-494 has also been shown to exhibit synergistic activity with antibiotics that are typically excluded by the Gram-negative outer membrane, such as rifampicin.[1][2]

These application notes provide detailed protocols for utilizing MRL-494 hydrochloride in bacterial outer membrane permeability assays, primarily focusing on the well-established N-phenylnaphthalen-1-amine (NPN) uptake assay.

Mechanism of Action of MRL-494

MRL-494 targets the BamA component of the BAM complex, which is essential for the folding and insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria.[3][4][5] By inhibiting BamA, MRL-494 disrupts the integrity of the outer membrane, leading to increased permeability.[1][4] Interestingly, MRL-494 also possesses a secondary mechanism of action against Gram-positive bacteria, where it causes lethal disruption of the cytoplasmic membrane.[4][5] However, in Gram-negative bacteria, it is believed that MRL-494 cannot penetrate the outer membrane to disrupt the inner membrane, thus its primary activity is at the cell surface.[4][5] The inhibition of the BAM complex by MRL-494 also induces the Rcs stress response pathway.[1][2]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of MRL-494 Against Various Gram-Negative Strains
Bacterial StrainMIC (µg/mL)
E. coli8 - 32
K. pneumoniae ATCC 13883>128
A. baumannii ATCC 995532
P. aeruginosa ATCC 2785316

Source: Adapted from synthesis and structure–activity studies of β-barrel assembly machine complex inhibitor MRL-494.[1][2]

Table 2: Synergistic Activity of MRL-494 with Rifampicin
Bacterial StrainMRL-494 MIC (µg/mL)Rifampicin MIC (µg/mL)MRL-494 MIC in Combination (µg/mL)Rifampicin MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)
E. coli8320.50.250.07
K. pneumoniae ATCC 13883>128280.25≤0.039
A. baumannii ATCC 995532210.060.125
P. aeruginosa ATCC 27853164160.250.266

Synergy is defined as an FICI of ≤0.5.[1][2] Source: Adapted from synthesis and structure–activity studies of β-barrel assembly machine complex inhibitor MRL-494.[1][2]

Experimental Protocols

Outer Membrane Permeability Assay using N-phenylnaphthalen-1-amine (NPN)

This protocol describes a fluorescence-based assay to measure the permeabilization of the bacterial outer membrane induced by this compound. The assay utilizes the fluorescent probe N-phenylnaphthalen-1-amine (NPN), which exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon entering the hydrophobic interior of a membrane.[1][6][7] An increase in NPN fluorescence indicates a compromised outer membrane that allows the probe to access the phospholipid bilayer.[1]

Materials:

  • This compound

  • Gram-negative bacterial strain of interest (e.g., E. coli, P. aeruginosa)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Phosphate buffered saline (PBS), pH 7.4

  • N-phenylnaphthalen-1-amine (NPN) stock solution (e.g., 1 mM in acetone)

  • Polymyxin B (positive control)

  • 96-well black, clear-bottom microplates

  • Spectrofluorometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the desired Gram-negative bacterial strain into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The following day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with PBS (pH 7.4).

    • Resuspend the final pellet in PBS to an OD₆₀₀ of 0.5.

  • Assay Setup:

    • Prepare serial dilutions of this compound in PBS in a 96-well plate.

    • Include a positive control (e.g., polymyxin B at a concentration known to permeabilize the outer membrane) and a negative control (PBS alone).

    • Add 50 µL of the bacterial suspension to each well of the 96-well plate.

    • Add 50 µL of the this compound dilutions, polymyxin B, or PBS to the respective wells.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • NPN Addition and Fluorescence Measurement:

    • Prepare a working solution of NPN in PBS (e.g., 20 µM).

    • Add 100 µL of the NPN working solution to each well.

    • Immediately measure the fluorescence using a spectrofluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[7]

    • Record fluorescence readings over time (e.g., every minute for 10-15 minutes) to monitor the kinetics of NPN uptake.

  • Data Analysis:

    • Subtract the background fluorescence (wells with bacteria and NPN but no compound) from all readings.

    • Plot the fluorescence intensity against the concentration of this compound.

    • The increase in fluorescence intensity is directly proportional to the degree of outer membrane permeabilization.

Mandatory Visualizations

MRL494_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_OM_folded MRL-494 MRL-494 BAM BamA BamB BamC BamD BamE MRL-494->BAM:bamA Inhibits fOMP Folded OMP BAM->fOMP Disrupted Folding & Insertion OM_Disruption Outer Membrane Permeabilization uOMP Unfolded OMP uOMP->BAM Assembly

Caption: Mechanism of MRL-494 action on the bacterial outer membrane.

NPN_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis A 1. Grow and harvest Gram-negative bacteria B 2. Wash and resuspend cells in PBS A->B C 3. Add bacterial suspension to 96-well plate B->C D 4. Add MRL-494 dilutions and controls C->D E 5. Incubate at room temperature D->E F 6. Add NPN solution to all wells E->F G 7. Measure fluorescence (Ex: 350nm, Em: 420nm) F->G H 8. Plot fluorescence vs. MRL-494 concentration G->H

Caption: Workflow for the NPN-based outer membrane permeability assay.

References

Application Notes and Protocols for Testing MRL-494 Hydrochloride Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 is an investigational antibacterial agent that inhibits the β-barrel assembly machine (BAM) complex, a crucial component for the assembly of outer membrane proteins (OMPs) in Gram-negative bacteria.[1][2][3] By targeting the essential BamA protein, MRL-494 disrupts the integrity of the outer membrane, leading to increased permeability.[3][4][5] This mechanism of action suggests a strong potential for synergistic activity when combined with other antibiotics that struggle to penetrate the Gram-negative outer membrane.[4][5] Notably, potent synergy has been observed between MRL-494 and rifampicin against a range of Gram-negative pathogens.[4][6] MRL-494 also exhibits a different mechanism of action against Gram-positive bacteria, where it disrupts the cytoplasmic membrane.[5][6][7]

These application notes provide detailed protocols for investigating the synergistic potential of MRL-494 hydrochloride with other antibiotics using two standard in vitro methods: the checkerboard assay and the time-kill curve analysis.

Mechanism of Action and Signaling Pathway

MRL-494's primary target in Gram-negative bacteria is the BamA component of the BAM complex, which is responsible for the folding and insertion of β-barrel proteins into the outer membrane.[1][2][4] Inhibition of BamA leads to an accumulation of unfolded OMPs in the periplasm, which in turn triggers the Rcs (Regulator of Capsule Synthesis) stress response pathway.[4] This disruption of the outer membrane barrier facilitates the entry of other antibiotics, leading to synergistic effects.

MRL494_MoA MRL494 MRL-494 BamA BamA (BAM Complex) MRL494->BamA inhibits OM Outer Membrane Integrity Disruption MRL494->OM disrupts Synergy Synergistic Bacterial Killing MRL494->Synergy OMP Outer Membrane Protein Assembly BamA->OMP uOMP Unfolded OMPs in Periplasm BamA->uOMP accumulation of OMP->OM maintains Permeability Increased Permeability OM->Permeability Antibiotic Partner Antibiotic Permeability->Antibiotic facilitates entry of Antibiotic->Synergy Rcs Rcs Stress Response uOMP->Rcs activates

Caption: Mechanism of action of MRL-494 in Gram-negative bacteria.

Data Presentation: MRL-494 Synergistic Activity

The following table summarizes the reported synergistic activity of MRL-494 with rifampicin against various Gram-negative bacteria. The Fractional Inhibitory Concentration Index (FICI) is a key metric, where an FICI of ≤ 0.5 indicates synergy.[8][9]

Bacterial StrainPartner AntibioticMRL-494 MIC (µg/mL)Partner Antibiotic MIC (µg/mL)FICIReference
Escherichia coli ATCC 25922Rifampicin--<0.3[4][6]
Klebsiella pneumoniae ATCC 13883Rifampicin>64-≤0.039[4][6]
Acinetobacter baumanniiRifampicin--<0.3[4]
Pseudomonas aeruginosa ATCC 27853Rifampicin--<0.3[4]

Note: Specific MIC values for the combination were not always provided in the source material, but the FICI values strongly indicate a significant reduction in the MIC of the partner antibiotic in the presence of MRL-494.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.[8][9][10] It allows for the determination of the Fractional Inhibitory Concentration Index (FICI).

a. Materials:

  • This compound

  • Partner antibiotic(s)

  • 96-well microtiter plates[10]

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Spectrophotometer or microplate reader

b. Experimental Workflow:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare serial dilutions of MRL-494 (Drug A) D Dispense Drug A dilutions along the y-axis of a 96-well plate A->D B Prepare serial dilutions of Partner Antibiotic (Drug B) E Dispense Drug B dilutions along the x-axis of the 96-well plate B->E C Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) F Inoculate all wells (except sterility controls) with bacterial suspension C->F D->F E->F G Incubate plates at 37°C for 18-24 hours F->G H Read MICs visually or by measuring OD600 G->H I Determine MIC of each drug alone and in combination H->I J Calculate Fractional Inhibitory Concentration (FIC) for each drug I->J K Calculate FIC Index (FICI) J->K L Interpret synergy, additivity, indifference, or antagonism K->L

Caption: Workflow for the checkerboard synergy assay.

c. Detailed Methodology:

  • Prepare Drug Dilutions: Prepare a series of two-fold dilutions of this compound and the partner antibiotic in the appropriate broth. The concentration range should typically span from 1/32 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.[11]

  • Plate Setup: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the MRL-494 dilutions along the y-axis (rows) and 50 µL of the partner antibiotic dilutions along the x-axis (columns). This creates a matrix of drug combinations. Include wells for each drug alone to determine their individual MICs, as well as a growth control (no drug) and a sterility control (no bacteria).

  • Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8][9] Add 100 µL of this bacterial suspension to each well (except the sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration that inhibits visible growth).

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of MRL-494 = (MIC of MRL-494 in combination) / (MIC of MRL-494 alone)

      • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of MRL-494 + FIC of Partner Antibiotic.[9]

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Indifference or additive effect[8][9]

      • FICI > 4: Antagonism[8][9]

Time-Kill Curve Analysis

Time-kill assays provide information on the rate of bacterial killing by antimicrobial agents, alone and in combination.[11][12]

a. Materials:

  • This compound

  • Partner antibiotic(s)

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth (e.g., CAMHB)

  • Sterile saline or buffer for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

b. Experimental Workflow:

TimeKill_Workflow cluster_prep Preparation cluster_exposure Drug Exposure & Sampling cluster_quantification Bacterial Quantification cluster_analysis Data Analysis A Prepare bacterial inoculum (~5x10^5 CFU/mL) C Inoculate test tubes with bacterial suspension A->C B Prepare test tubes with broth containing drugs at desired concentrations (e.g., 0.5x MIC) B->C D Incubate at 37°C with shaking C->D E Collect aliquots at specified time points (0, 2, 4, 8, 24h) D->E F Perform serial dilutions of collected aliquots E->F G Plate dilutions onto agar plates F->G H Incubate plates until colonies are visible G->H I Count colonies to determine CFU/mL H->I J Plot log10 CFU/mL vs. time for each condition I->J K Compare killing rates of the combination vs. single agents J->K L Determine synergy (≥2-log10 decrease in CFU/mL) K->L

Caption: Workflow for the time-kill curve analysis.

c. Detailed Methodology:

  • Preparation: Prepare a standardized bacterial inoculum of approximately 5 x 10^5 CFU/mL in broth.[13]

  • Test Conditions: Set up test tubes or flasks with the following conditions:

    • Growth control (no drug)

    • MRL-494 alone (e.g., at 0.5x MIC)

    • Partner antibiotic alone (e.g., at 0.5x MIC)

    • MRL-494 and partner antibiotic in combination (e.g., at 0.5x MIC each)

  • Inoculation and Incubation: Inoculate the prepared tubes/flasks with the bacterial suspension and incubate at 37°C with agitation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each culture.[14]

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or buffer and plate onto appropriate agar plates. Incubate the plates until colonies are visible, then count the colonies to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point (e.g., 24 hours) with the combination compared to the most active single agent.[13][14]

    • Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[13]

Conclusion

The provided protocols offer a robust framework for investigating the synergistic interactions of this compound with other antibiotics. Given its unique mechanism of action that compromises the outer membrane of Gram-negative bacteria, MRL-494 holds significant promise as a potentiator of existing antibiotic classes. Careful and systematic evaluation using standardized methods like the checkerboard and time-kill assays is essential to fully characterize its synergistic potential and inform future drug development efforts.

References

Application Notes and Protocols for Assessing MRL-494 Hydrochloride's Effect on Membrane Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: MRL-494 hydrochloride is an antibacterial agent with a dual mechanism of action. In Gram-negative bacteria, it inhibits the β-barrel assembly machine (BAM) complex by targeting the BamA protein, which is crucial for the assembly of outer membrane proteins.[1][2] In Gram-positive organisms, which lack an outer membrane, MRL-494 has been shown to lethally disrupt the cytoplasmic membrane.[3][4][5] Given its direct impact on bacterial membranes, it is imperative for researchers to assess the potential effects of this compound on the membrane integrity of eukaryotic cells to understand its broader cytotoxic profile and therapeutic window.

These application notes provide detailed protocols for three common and robust assays to quantify the effect of this compound on cell membrane integrity: the Lactate Dehydrogenase (LDH) assay, Propidium Iodide (PI) staining with flow cytometry, and the Trypan Blue exclusion assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane rupture. The amount of LDH in the supernatant is proportional to the number of lysed cells.[6][8]

Experimental Protocol
  • Cell Seeding:

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well flat-bottom plate in 100 µL of culture medium.[6]

    • Incubate the plate in a humidified 37°C incubator with 5% CO₂ for 24 hours to allow for cell attachment.[6]

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound to the wells. Include wells for a vehicle control (medium with the same concentration of solvent used to dissolve MRL-494) and a positive control for maximum LDH release (e.g., treating cells with a lysis buffer provided in a commercial kit).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Sample Collection and Assay Procedure:

    • After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.[8]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer/substrate solution with a catalyst.[6][8]

    • Add 50 µL of the prepared LDH reaction mixture to each well containing the supernatant.[8]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

    • Stop the enzymatic reaction by adding 50 µL of a stop solution (often 1M acetic acid) to each well.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.[6][8]

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation
MRL-494 HCl (µM)Treatment Time (h)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
Vehicle Control24
0.124
1.024
10.024
100.024
Positive Control24100
Vehicle Control48
0.148
1.048
10.048
100.048
Positive Control48100

Propidium Iodide (PI) Staining for Membrane Integrity

Principle: Propidium iodide is a fluorescent intercalating agent that is unable to cross the intact membrane of live cells.[9] When the cell membrane is compromised, PI enters the cell and binds to DNA, emitting a strong red fluorescence when excited by a 488 nm laser.[9][10] The percentage of PI-positive cells, representing the population with damaged membranes, can be quantified using flow cytometry.

Experimental Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well or 12-well plate and treat with various concentrations of this compound and controls as described for the LDH assay.

  • Cell Harvesting:

    • Following treatment, collect both the supernatant (containing floating/dead cells) and adherent cells (by trypsinization).

    • Combine the fractions and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet twice with cold PBS.[9]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X binding buffer or Flow Cytometry Staining Buffer.[9]

    • Add 5-10 µL of a PI staining solution (typically 1 mg/mL stock) to the cell suspension.[9]

    • Gently mix and incubate for 5-15 minutes at room temperature in the dark.[11] Do not wash the cells after adding PI.[9][11]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use forward scatter (FSC) and side scatter (SSC) to gate the cell population of interest.

    • Detect PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3 on a FACScan™).[9][10]

    • Quantify the percentage of PI-positive cells.

Data Presentation
MRL-494 HCl (µM)Treatment Time (h)% PI-Positive Cells (Mean ± SD)
Vehicle Control24
0.124
1.024
10.024
100.024
Positive Control24
Vehicle Control48
0.148
1.048
10.048
100.048
Positive Control48

Trypan Blue Exclusion Assay

Principle: The trypan blue exclusion test is a simple and rapid method to differentiate viable from non-viable cells.[12] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[13][14][15]

Experimental Protocol
  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound in multi-well plates as previously described.

  • Cell Harvesting and Staining:

    • Harvest the cells (both floating and adherent).

    • Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.

    • Mix one part of the cell suspension with one part of 0.4% trypan blue solution (a 1:1 ratio).[12][13]

    • Incubate the mixture at room temperature for 1-3 minutes.[12][14] It is crucial not to exceed 5 minutes as this can lead to the staining of viable cells.[14][16]

  • Cell Counting:

    • Load 10 µL of the cell suspension-trypan blue mixture into a hemocytometer.

    • Using a light microscope, count the number of viable (clear, unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Data Analysis:

    • Calculate the percentage of non-viable cells using the formula: % Non-viable cells = (Total number of blue cells / Total number of cells (blue + clear)) x 100

Data Presentation
MRL-494 HCl (µM)Treatment Time (h)% Non-viable Cells (Mean ± SD)
Vehicle Control24
0.124
1.024
10.024
100.024
Positive Control24
Vehicle Control48
0.148
1.048
10.048
100.048
Positive Control48

Visualizations

Signaling Pathway

MRL494_Membrane_Disruption MRL494 This compound Membrane Cellular Membrane MRL494->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption LDH_Release LDH Release Disruption->LDH_Release PI_Influx Propidium Iodide Influx Disruption->PI_Influx Trypan_Influx Trypan Blue Influx Disruption->Trypan_Influx Cell_Death Cell Death LDH_Release->Cell_Death PI_Influx->Cell_Death Trypan_Influx->Cell_Death

Caption: Logical relationship of MRL-494 action and membrane integrity assays.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays Membrane Integrity Assays cluster_analysis Data Acquisition & Analysis Seed Seed Cells Treat Treat with MRL-494 HCl Seed->Treat LDH LDH Assay (Supernatant) Treat->LDH PI PI Staining (Harvested Cells) Treat->PI Trypan Trypan Blue Assay (Harvested Cells) Treat->Trypan Absorbance Measure Absorbance LDH->Absorbance Flow Flow Cytometry PI->Flow Microscopy Microscopy & Counting Trypan->Microscopy Quantify Quantify % Cytotoxicity / % Non-viable Cells Absorbance->Quantify Flow->Quantify Microscopy->Quantify

Caption: General experimental workflow for assessing membrane integrity.

References

Application Notes and Protocols: MRL-494 Hydrochloride in E. coli Mutagenesis and Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant bacteria, particularly Gram-negative pathogens like Escherichia coli, presents a significant challenge to global health. The outer membrane of these bacteria acts as a formidable permeability barrier, limiting the efficacy of many antibiotics.[1][2] MRL-494 hydrochloride is a novel antibacterial agent that circumvents this barrier by targeting an essential, surface-exposed protein, BamA.[1][3][4] BamA is a crucial component of the β-barrel assembly machine (BAM) complex, which is responsible for the assembly of outer membrane proteins (OMPs).[1][5][6] By inhibiting BamA, MRL-494 disrupts OMP biogenesis, leading to cell death.[1][2] This unique mechanism of action makes MRL-494 a promising candidate for the development of new therapeutics against Gram-negative bacteria.

These application notes provide a comprehensive overview of the use of this compound in E. coli mutagenesis and resistance studies, including detailed experimental protocols and data presentation.

Mechanism of Action in E. coli

In Gram-negative bacteria, MRL-494 inhibits the assembly of OMPs by targeting the essential BamA protein of the BAM complex from outside the outer membrane.[1][2] This leads to a decrease in the steady-state levels of OMPs, an accumulation of unfolded OMPs, and the activation of the σE stress response.[2] In contrast, in Gram-positive bacteria, which lack an outer membrane, MRL-494 acts by lethally disrupting the cytoplasmic membrane.[1][2]

MRL494_Mechanism cluster_ecoli Escherichia coli Unfolded OMPs Unfolded OMPs BAM Complex BAM Complex Unfolded OMPs->BAM Complex Transport Folded OMPs Folded OMPs BAM Complex->Folded OMPs Assembly & Insertion BamA BamA BamA->BAM Complex Component of Outer Membrane Outer Membrane Folded OMPs->Outer Membrane Integration MRL_494 MRL-494 MRL_494->BamA Inhibition

Caption: Mechanism of MRL-494 action in E. coli.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of MRL-494 against E. coli and Other Bacteria
Bacterial StrainGenotype/PhenotypeMIC (μM)MIC (μg/mL)
E. coli JCM158Wild-Type25-
E. coliWild-Type25-
E. coliΔtolC25-
E. coliΔtolC envA10125-
E. coli ATCC 25922Standard lab strain-8
K. pneumoniae-100-
K. pneumoniae ATCC 13883Standard lab strain>128>128
A. baumanniiWild-Type200-
A. baumanniiΔlpxC200-
P. aeruginosaEfflux deficient100-
P. aeruginosaWild-Type100-
S. aureus COLMethicillin-resistant12.5-
B. subtilisrpoB1825-

Data sourced from MedChemExpress and ACS Infectious Diseases.[3][7]

Table 2: Synergistic Activity of MRL-494 with Rifampicin against Gram-Negative Bacteria
Bacterial StrainMRL-494 MIC (μg/mL)Rifampicin MIC (μg/mL)FICI
E. coli ATCC 259228>128<0.3
K. pneumoniae ATCC 13883>128>128≤0.039
A. baumannii ATCC 1960632>128<0.3
P. aeruginosa PAO132>128<0.3

FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy. Data sourced from ACS Infectious Diseases.[5][7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

  • This compound

  • E. coli strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.

  • Perform serial two-fold dilutions of MRL-494 in CAMHB in a 96-well plate.

  • Prepare an inoculum of E. coli from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well of the 96-well plate containing the MRL-494 dilutions. Include a positive control (no MRL-494) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of MRL-494 that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Construction of a bamA Mutagenesis Library and Screening for MRL-494 Resistance

This protocol describes the generation of a random mutagenesis library of the bamA gene to identify mutations conferring resistance to MRL-494.

Mutagenesis_Workflow bamA_gene bamA gene amplification mutagenic_pcr Error-prone PCR bamA_gene->mutagenic_pcr plasmid_ligation Ligation into expression vector mutagenic_pcr->plasmid_ligation transformation Transformation into E. coli plasmid_ligation->transformation plating Plating on MRL-494 containing agar transformation->plating selection Selection of resistant colonies plating->selection sequencing Sequencing of bamA gene selection->sequencing identification Identification of resistance mutations sequencing->identification

Caption: Workflow for mutagenesis and resistance screening.

Materials:

  • E. coli strain with a controllable bamA expression system

  • Plasmid containing the wild-type bamA gene

  • Error-prone PCR kit

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells

  • LB agar plates containing various concentrations of MRL-494

  • DNA sequencing services

Procedure:

  • Mutagenesis:

    • Amplify the bamA gene from the plasmid using error-prone PCR to introduce random mutations.

    • Digest the PCR product and the expression vector with appropriate restriction enzymes.

    • Ligate the mutagenized bamA fragments into the digested vector.

  • Library Creation:

    • Transform the ligation products into competent E. coli cells.

    • Plate the transformed cells on non-selective LB agar plates to generate a library of colonies, each containing a different bamA mutant.

  • Resistance Screening:

    • Replica-plate the colonies from the master plates onto LB agar plates containing a selective concentration of MRL-494.

    • Incubate the plates at 37°C for 24-48 hours.

  • Identification of Resistance Mutations:

    • Isolate plasmids from the colonies that grow on the MRL-494-containing plates.

    • Sequence the bamA gene in these plasmids to identify the mutations responsible for resistance. The bamAE470K mutation has been identified as one such mutation that confers resistance.[1][2]

Protocol 3: Checkerboard Assay for Synergy Analysis

This protocol is used to assess the synergistic interaction between MRL-494 and another antibiotic (e.g., rifampicin).

Materials:

  • This compound

  • Second antibiotic (e.g., rifampicin)

  • E. coli strain of interest

  • CAMHB

  • Two 96-well microtiter plates

Procedure:

  • In the first 96-well plate, prepare serial two-fold dilutions of MRL-494 horizontally.

  • In the second 96-well plate, prepare serial two-fold dilutions of the second antibiotic vertically.

  • Transfer the dilutions from the second plate to the first plate to create a checkerboard of combinations of the two drugs.

  • Prepare and add the bacterial inoculum as described in the MIC protocol.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5 indicates synergy.

    • 0.5 < FICI ≤ 4 indicates an additive or indifferent effect.

    • FICI > 4 indicates antagonism.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by MRL-494 in E. coli is the OMP biogenesis pathway. Disruption of this pathway can trigger the Rcs stress response.[5][7]

Signaling_Pathway cluster_pathway OMP Biogenesis and Stress Response MRL_494 MRL-494 BamA BamA MRL_494->BamA Inhibits BAM_Complex BAM Complex Function BamA->BAM_Complex Essential for OMP_Assembly OMP Assembly BAM_Complex->OMP_Assembly Mediates OM_Integrity Outer Membrane Integrity BAM_Complex->OM_Integrity OMP_Assembly->OM_Integrity Maintains Rcs_Stress Rcs Stress Response OMP_Assembly->Rcs_Stress Triggers on disruption Cell_Death Cell Death OM_Integrity->Cell_Death Loss leads to Rcs_Stress->Cell_Death Contributes to

Caption: OMP biogenesis and stress response pathway.

Conclusion

This compound represents a promising new class of antibiotics targeting the outer membrane biogenesis of Gram-negative bacteria. The protocols and data presented here provide a framework for researchers to investigate its mechanism of action, identify resistance mechanisms, and explore its potential in combination therapies. Further studies on the mutagenic potential of MRL-494 and the evolution of resistance in E. coli are warranted to fully understand its clinical utility.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-494 hydrochloride is a potent antibacterial agent that functions as an inhibitor of the β-barrel assembly machine A (BamA), a crucial component for outer membrane protein (OMP) biogenesis in Gram-negative bacteria.[1][2][3][4][5] This unique mechanism of action, targeting a surface-exposed protein, allows MRL-494 to circumvent common resistance mechanisms such as efflux pumps and the outer membrane permeability barrier.[1][6][7] Additionally, MRL-494 exhibits a distinct mechanism against Gram-positive bacteria by disrupting the cytoplasmic membrane.[8][9][10] These application notes provide detailed protocols for the solubilization of this compound and its application in key microbiological assays.

Solubility Data

This compound exhibits good solubility in aqueous solutions and common organic solvents used in biological research. The salt form generally offers enhanced water solubility and stability compared to its free base form.[11] For optimal results, it is recommended to use freshly opened solvents, particularly for hygroscopic solvents like DMSO.[1]

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Special Conditions
Water (H₂O)110166.89Ultrasonic treatment may be required[1][2]
DMSO100151.72Ultrasonic treatment may be required[1][2]
PBS2537.93Requires sequential addition of co-solvents, warming, and sonication[2][12]

Mechanism of Action

In Gram-negative bacteria, MRL-494 inhibits the biogenesis of outer membrane proteins (OMPs) by targeting BamA from outside the outer membrane.[1][9][10] This disruption of OMP assembly leads to cell death. In Gram-positive bacteria, which lack an outer membrane, MRL-494 acts by lethally disrupting the cytoplasmic membrane.[8][9][10]

MRL494_Mechanism cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria MRL-494_GN MRL-494 BamA BamA MRL-494_GN->BamA Inhibits OM Outer Membrane OMP_Biogenesis OMP Biogenesis BamA->OMP_Biogenesis Mediates Cell_Death_GN Cell Death OMP_Biogenesis->Cell_Death_GN Disruption leads to MRL-494_GP MRL-494 CM Cytoplasmic Membrane MRL-494_GP->CM Disrupts Cell_Death_GP Cell Death CM->Cell_Death_GP Disruption leads to

Caption: Mechanism of action of MRL-494 in bacteria.

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Applications:

  • To prepare a 100 mM stock solution in DMSO, add 1.5172 mL of DMSO to 100 mg of this compound.[2]

  • To prepare a 110 mg/mL stock solution in water, add the appropriate volume of water to the vial.[1][2]

  • For both solvents, sonicate the mixture until the solution is clear.[1][2]

  • Aliquot the stock solution into smaller volumes and store at -20°C for up to one month or -80°C for up to six months.[2][3] Protect from light and store under nitrogen.[2][3] Avoid repeated freeze-thaw cycles.[12]

For In Vivo Applications:

  • To prepare a 25 mg/mL solution in PBS, sequentially add co-solvents (if any), followed by PBS.[2][12]

  • Warm and sonicate the mixture until a clear solution is obtained.[2][12]

  • The solution should be prepared fresh for each experiment.

Stock_Solution_Workflow Start Weigh MRL-494 HCl Add_Solvent Add appropriate solvent (e.g., DMSO, H₂O, PBS) Start->Add_Solvent Dissolve Sonicate and/or warm until fully dissolved Add_Solvent->Dissolve Sterilize Filter sterilize (optional) Dissolve->Sterilize Aliquot Aliquot into smaller volumes Sterilize->Aliquot Store Store at -20°C or -80°C (Protect from light) Aliquot->Store End Ready for use Store->End

Caption: Workflow for preparing this compound stock solutions.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the antibacterial activity of MRL-494.[13]

Table 2: Reported MIC Values for MRL-494

Bacterial StrainMIC (µM)
Staphylococcus aureus COL12.5[1][2]
Escherichia coli JCM15825[1][2]
Escherichia coli (WT)25[2][11]
Klebsiella pneumoniae100[2][11]
Acinetobacter baumannii (WT)200[2][11]
Pseudomonas aeruginosa (efflux deficient)100[2][11]
Bacillus subtilis rpoB1825[2][11]

Protocol:

  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Lysogeny Broth - LB).

  • Grow the bacterial strain of interest overnight at 37°C in the same growth medium.

  • Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of MRL-494 that completely inhibits visible bacterial growth.

Outer Membrane Permeabilization Assay

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the ability of MRL-494 to permeabilize the outer membrane of Gram-negative bacteria.[13][14]

Protocol:

  • Grow bacteria overnight at 37°C in LB, then dilute 50-fold and regrow to an OD₆₀₀ of 0.5.[14]

  • Centrifuge the bacterial suspension for 10 minutes at 1000g and resuspend the pellet in 5 mM HEPES buffer supplemented with 20 mM glucose to a final OD₆₀₀ of 1.0.[14]

  • Add NPN to a final concentration of 10 µM to the bacterial suspension.

  • Add varying concentrations of this compound to the NPN-containing bacterial suspension in a 96-well black plate. A positive control (e.g., colistin) and a negative control (e.g., DMSO) should be included.

  • Measure the fluorescence intensity immediately using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 420 nm.[13]

  • Monitor the fluorescence over time (e.g., for 60 minutes) to determine the rate and extent of NPN uptake, which is indicative of outer membrane permeabilization.[13][14]

Safety and Handling

This compound should be handled by qualified professionals in a laboratory setting.[12] It is recommended to wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. The product should be stored at 4°C, protected from light, and under a nitrogen atmosphere.[2][3] For dissolved solutions, storage at -80°C is recommended for long-term stability.[2][3]

References

Laboratory safety and handling precautions for MRL-494 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-494 hydrochloride is a novel antibacterial agent with a dual mechanism of action, exhibiting potent activity against both Gram-negative and Gram-positive bacteria.[1][2] Its chemical formula is C26H36ClFN16O2 and it has a molecular weight of 659.12.[3][4] In Gram-negative bacteria, MRL-494 functions as an inhibitor of the β-barrel assembly machine (BAM) complex by targeting the essential, surface-exposed protein BamA.[1][5][6] This unique mode of action, occurring at the cell surface, allows it to bypass the outer membrane permeability barrier and common multidrug efflux pumps.[1][2][6] In Gram-positive bacteria, which lack an outer membrane, MRL-494 acts by lethally disrupting the cytoplasmic membrane.[2][6] The hydrochloride salt form offers enhanced water solubility and stability compared to its free base.[1] These properties make MRL-494 a significant tool for antimicrobial research and a promising candidate for further drug development.

Laboratory Safety and Handling Precautions

While not classified as a hazardous substance, proper laboratory safety protocols should always be followed when handling this compound.[3]

2.1 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear appropriate safety glasses or goggles.[7]

  • Skin Protection: Use impervious gloves and a lab coat. Change gloves immediately if contaminated.

  • Respiratory Protection: In case of dust or aerosol formation, use an approved respirator.[3][7]

2.2 Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3] Prevent contact with skin and eyes.[3] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is 4°C, protected from light and under a nitrogen atmosphere.[3] For solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

  • Incompatible Materials: Avoid strong acids, alkalis, and strong oxidizing or reducing agents.[3]

2.3 Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area.[3] Wear full PPE.[3] Absorb solutions with an inert material (e.g., diatomite) and clean the area with alcohol.[3] Collect all waste in a sealed container for proper disposal according to local regulations.[3]

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.

2.4 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[3]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[3] If irritation occurs, seek medical advice.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Quantitative Data: Antimicrobial Activity

The antimicrobial potency of MRL-494 is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) Values for MRL-494

Bacterial Strain Type MIC (µM) Reference
Staphylococcus aureus (methicillin-resistant) Gram-positive 12.5 [1][9]
Bacillus subtilis rpoB18 Gram-positive 25 [1][9]
Escherichia coli (WT) Gram-negative 25 [1][9]
Escherichia coli (ΔtolC) Gram-negative 25 [1][9]
Klebsiella pneumoniae Gram-negative 100 [1][9]
Acinetobacter baumannii (WT) Gram-negative 200 [1][9]

| Pseudomonas aeruginosa (WT) | Gram-negative | 100 |[1][9] |

Note: MIC values can vary based on the specific strain, media, and experimental conditions. One study reported MIC values against certain Gram-negative strains ranging from 8 to 32 µg/mL.[10]

Experimental Protocols

4.1 Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the determination of the MIC of this compound against a target bacterial strain.

  • Preparation of MRL-494 Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

    • Further dilute this stock in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to create a working solution at 2x the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of broth.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm (OD600) of 0.4-0.6).

    • Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Plate Setup:

    • Using a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the 2x MRL-494 working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 should serve as a positive control (bacteria, no compound) and column 12 as a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

    • Optionally, read the absorbance at 600 nm using a plate reader.

4.2 Protocol: Synergy Assay (Checkerboard Method)

This protocol assesses the synergistic activity of MRL-494 with another antibiotic (e.g., rifampicin).[10][11]

  • Plate Preparation:

    • Prepare 96-well plates. Along the x-axis, create serial dilutions of MRL-494 as described in the MIC protocol.

    • Along the y-axis, create serial dilutions of the second antibiotic (e.g., rifampicin).

    • The result is a matrix of wells containing various combinations of concentrations of both compounds.

  • Inoculation and Incubation:

    • Inoculate the plate with the target bacterium at ~5 x 10^5 CFU/mL as described above.

    • Include appropriate controls (no drugs, each drug alone).

    • Incubate at 37°C for 16-20 hours.

  • Data Analysis:

    • Read the MIC for each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.

Mechanism of Action and Workflow Diagrams

The following diagrams illustrate the mechanisms of action and key experimental workflows for this compound.

MRL494_Gram_Negative_MOA cluster_BAM BAM Complex MRL494 MRL-494 BamA BamA MRL494->BamA Binds & Inhibits OuterMembrane Outer Membrane BAM_Complex BAM Complex OMP_Biogenesis OMP Biogenesis BAM_Complex->OMP_Biogenesis Folds & Inserts OMPs BamA->OMP_Biogenesis Inhibition OMP_Biogenesis->OuterMembrane Maintains Integrity StressResponse Envelope Stress Response (σE, Rcs) OMP_Biogenesis->StressResponse Dysregulation Triggers Unfolded_OMPs Unfolded OMPs (in periplasm) Unfolded_OMPs->BAM_Complex Assembly CellDeath Bacterial Cell Death StressResponse->CellDeath

Caption: MRL-494 mechanism of action in Gram-negative bacteria.

MRL494_Gram_Positive_MOA MRL494 MRL-494 (Cationic Amphiphile) CytoplasmicMembrane Cytoplasmic Membrane MRL494->CytoplasmicMembrane Interacts with PoreFormation Pore Formation & Membrane Disruption CytoplasmicMembrane->PoreFormation Leads to IonLeakage Ion Leakage & Loss of PMF PoreFormation->IonLeakage CellDeath Rapid Bacterial Cell Death IonLeakage->CellDeath

Caption: MRL-494 mechanism of action in Gram-positive bacteria.

MIC_Assay_Workflow start Start prep_compound Prepare 2-fold serial dilutions of MRL-494 in a 96-well plate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate plate wells with bacteria prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plate (37°C, 16-20h) inoculate->incubate read Read results (visually or OD600) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

CETSA_Workflow start Start treat_cells Treat intact bacterial cells with MRL-494 or vehicle (e.g., DMSO) start->treat_cells heat_shock Heat cells across a temperature gradient to denature proteins treat_cells->heat_shock lyse_cells Lyse cells and separate soluble vs. aggregated protein fractions heat_shock->lyse_cells analyze Analyze soluble fraction for the target protein (BamA) (e.g., by Western Blot) lyse_cells->analyze plot Plot protein abundance vs. temperature to generate a melting curve analyze->plot conclusion A thermal shift indicates direct target engagement by MRL-494 plot->conclusion end End conclusion->end

Caption: Conceptual workflow for a Cellular Thermal Shift Assay (CETSA).

References

Troubleshooting & Optimization

Why is MRL-494 hydrochloride inactive against certain bacterial species?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRL-494 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound exhibits a dual mechanism of action depending on the bacterial type:

  • Gram-Negative Bacteria: It inhibits the biogenesis of outer membrane proteins (OMPs) by targeting BamA, an essential component of the β-barrel assembly machine (BAM) complex.[1][2] MRL-494 appears to act on the cell surface, which allows it to bypass the outer membrane permeability barrier and multidrug efflux pumps.[1]

  • Gram-Positive Bacteria: In the absence of an outer membrane, MRL-494 directly disrupts the cytoplasmic membrane, leading to rapid cell death.[1]

Q2: Against which bacterial species is this compound known to be active or inactive?

A2: MRL-494 has shown activity against a range of both Gram-positive and Gram-negative bacteria. However, its efficacy varies. Notably, it has been reported to have no significant activity against Klebsiella pneumoniae ATCC 13883 at high concentrations.[3][4] Its activity is generally higher against E. coli and S. aureus compared to K. pneumoniae, A. baumannii, and P. aeruginosa.[5]

Q3: Why is this compound inactive against Klebsiella pneumoniae ATCC 13883?

A3: The precise molecular basis for the inactivity of MRL-494 against Klebsiella pneumoniae ATCC 13883 has not been definitively established in the reviewed literature. However, the primary mechanism of action in Gram-negative bacteria is the inhibition of the BamA protein. Therefore, it is hypothesized that intrinsic differences in the BamA protein of K. pneumoniae ATCC 13883 may prevent effective binding or inhibition by MRL-494. Further research, such as comparative structural analysis of the BamA protein from susceptible and resistant species, is needed to confirm this. Interestingly, despite its lack of direct antibacterial activity against this strain, MRL-494 can act synergistically with rifampicin to inhibit its growth.[3][4]

Q4: How can resistance to this compound develop in susceptible Gram-negative bacteria?

A4: Resistance to MRL-494 in susceptible Gram-negative species like E. coli has been linked to specific mutations in the bamA gene.[6] The most well-characterized mutation is BamAE470K, which allows for the continued assembly of outer membrane proteins even in the presence of MRL-494.[6] This mutation appears to alter the activity and conformation of the BamA protein rather than preventing MRL-494 from binding.[1][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue 1: this compound shows no activity against the targeted Gram-negative bacterial strain.

  • Possible Cause 1: Intrinsic Resistance. The bacterial species may be intrinsically resistant to MRL-494. As noted, Klebsiella pneumoniae ATCC 13883 is an example of a strain with high-level intrinsic resistance.[3][4]

    • Troubleshooting Steps:

      • Confirm Strain Susceptibility: Test MRL-494 against a known susceptible control strain (e.g., E. coli ATCC 25922) in parallel to validate the experimental setup and compound activity.

      • Consider Synergy Studies: Even if intrinsically inactive, MRL-494 may potentiate the activity of other antibiotics. A checkerboard assay with other antibiotics, such as rifampicin, can be performed to investigate synergistic effects.[3][4]

  • Possible Cause 2: Acquired Resistance. The bacterial strain may have developed resistance to MRL-494.

    • Troubleshooting Steps:

      • Sequence the bamA gene: In Gram-negative bacteria, sequence the bamA gene to check for mutations, particularly at residue 470.[6]

      • Investigate Alternative Resistance Mechanisms: While BamA mutation is the known mechanism, other resistance mechanisms, although not yet described for MRL-494, could potentially arise.

Issue 2: Variable or lower-than-expected activity against Gram-positive bacteria.

  • Possible Cause: Differences in Membrane Composition. The primary mechanism of action in Gram-positive bacteria is the disruption of the cytoplasmic membrane.[1] Variations in membrane lipid composition, fluidity, or the presence of specific membrane-protective mechanisms among different Gram-positive species could influence the efficacy of MRL-494.

    • Troubleshooting Steps:

      • Perform Membrane Permeabilization Assays: Use fluorescent probes like propidium iodide to directly assess the extent of membrane damage in the target Gram-positive strain compared to a known susceptible strain (e.g., Bacillus subtilis).

      • Test a Wider Range of Concentrations: The Minimum Inhibitory Concentration (MIC) can vary between species. Perform a broth microdilution assay with a broad concentration range to accurately determine the MIC for your specific strain.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Species

Bacterial SpeciesStrainMIC (µg/mL)MIC (µM)Gram Stain
Escherichia coliATCC 259221625Negative
Escherichia coliBW25113812.5Negative
Klebsiella pneumoniaeATCC 13883>128>200Negative
Acinetobacter baumanniiATCC 196063250Negative
Pseudomonas aeruginosaATCC 278533250Negative
Staphylococcus aureus (MSSA)ATCC 29213812.5Positive
Staphylococcus aureus (MRSA)USA300812.5Positive
Bacillus subtilis--25Positive

Data compiled from multiple sources.[3][4][5] Note that MIC values can vary slightly between studies due to different experimental conditions.

Experimental Protocols

1. Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound.

  • Materials:

    • 96-well microtiter plates

    • Bacterial culture in logarithmic growth phase

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

    • This compound stock solution

    • Spectrophotometer

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in the microtiter plate wells containing broth.

    • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

    • Dilute the bacterial suspension and inoculate each well to a final concentration of approximately 5 x 105 CFU/mL.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of MRL-494 that completely inhibits visible growth.

2. Outer Membrane Permeabilization Assay

This assay assesses the ability of MRL-494 to disrupt the outer membrane of Gram-negative bacteria.

  • Materials:

    • Bacterial culture in logarithmic growth phase

    • HEPES buffer with glucose

    • N-Phenyl-1-naphthylamine (NPN) solution

    • This compound

    • Fluorometer

  • Procedure:

    • Wash and resuspend the bacterial cells in HEPES buffer.

    • Add NPN to the cell suspension. NPN fluorescence is quenched in an aqueous environment but increases in the hydrophobic environment of a damaged membrane.

    • Measure the baseline fluorescence.

    • Add this compound and monitor the increase in fluorescence over time. An increase in fluorescence indicates outer membrane permeabilization.

Visualizations

MRL494_Mechanism cluster_GN Gram-Negative Bacteria cluster_GP Gram-Positive Bacteria MRL494_GN MRL-494 BamA BamA (in BAM Complex) MRL494_GN->BamA Inhibits OMP_biogenesis Outer Membrane Protein Biogenesis BamA->OMP_biogenesis Essential for Cell_death_GN Cell Death OMP_biogenesis->Cell_death_GN Inhibition leads to MRL494_GP MRL-494 CM Cytoplasmic Membrane MRL494_GP->CM Disrupts Cell_death_GP Cell Death CM->Cell_death_GP Disruption leads to

Caption: Dual mechanism of action of this compound.

Troubleshooting_Workflow start Experiment: MRL-494 shows no/low activity gram_stain What is the Gram stain of the target bacterium? start->gram_stain gram_neg Gram-Negative gram_stain->gram_neg Negative gram_pos Gram-Positive gram_stain->gram_pos Positive check_intrinsic Is the species known to be intrinsically resistant? (e.g., K. pneumoniae ATCC 13883) gram_neg->check_intrinsic synergy Action: Perform synergy tests (e.g., with rifampicin) check_intrinsic->synergy Yes sequence_bamA Action: Sequence the bamA gene for resistance mutations (e.g., E470K) check_intrinsic->sequence_bamA No membrane_assay Action: Perform membrane permeabilization assay gram_pos->membrane_assay mic_assay Action: Confirm MIC with a broad concentration range gram_pos->mic_assay

References

How to prevent degradation of MRL-494 hydrochloride during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of MRL-494 hydrochloride to prevent its degradation. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for stability assessment.

Troubleshooting Guide: Investigating this compound Degradation

Unexpected experimental results or changes in the physical appearance of this compound may indicate degradation. This guide provides a systematic approach to troubleshooting potential stability issues.

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Caption: Troubleshooting workflow for suspected this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored at 4°C, protected from light, and under an inert atmosphere such as nitrogen.[1] Keeping the container tightly sealed in a cool, well-ventilated area is crucial.[1]

Q2: How should I store solutions of this compound?

A2: For solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Solutions should also be protected from light and stored under nitrogen.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the benefit of using the hydrochloride salt form of MRL-494?

A3: The hydrochloride salt form of MRL-494 generally offers enhanced water solubility and stability compared to its free base form.[2]

Q4: Can I store this compound at room temperature?

A4: Shipping at room temperature for less than two weeks is generally acceptable.[1] However, for long-term storage, the recommended conditions should be followed to ensure the compound's stability and integrity.

Q5: What solvents are recommended for dissolving this compound?

A5: While the provided search results do not specify a particular solvent, similar small molecule inhibitors are often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. It is important to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

Quantitative Data on Stability

While specific quantitative stability data for this compound is not publicly available, the following table provides a representative example of stability data for a similar small molecule kinase inhibitor under forced degradation conditions. This data is intended to illustrate potential degradation trends.

ConditionTime (hours)This compound Remaining (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 0100
292
685
2470
Base Hydrolysis (0.1 M NaOH, 60°C) 0100
288
675
2455
Oxidative (3% H₂O₂, RT) 0100
298
695
2489
Thermal (80°C, solid) 0100
2499
7297
Photolytic (UV light, solid) 0100
2496
7292

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. Such studies are crucial for developing stability-indicating analytical methods.

Objective: To assess the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • HPLC or UPLC system with a UV or DAD detector

  • LC-MS system for identification of degradation products

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 6, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 2, 6, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Take samples at 0, 2, 6, and 24 hours.

    • Thermal Degradation: Place solid this compound in a hot air oven at 80°C. Take samples at 0, 24, and 72 hours and prepare solutions for analysis.

    • Photolytic Degradation: Expose solid this compound to UV light (e.g., 254 nm) in a photostability chamber. Take samples at 0, 24, and 72 hours and prepare solutions for analysis.

  • Sample Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or UPLC method. A common approach is reversed-phase chromatography with a C18 column.

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3]

    • Monitor the elution of MRL-494 and any degradation products using a UV or DAD detector.

    • Quantify the amount of this compound remaining at each time point.

    • For the identification of major degradation products, analyze the stressed samples using LC-MS.

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Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare MRL-494 Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C, solid) stock->thermal photo Photolytic Stress (UV light, solid) stock->photo hplc HPLC/UPLC Analysis - Quantify remaining MRL-494 - Detect degradation products acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis - Identify structure of  degradation products hplc->lcms pathway Elucidate Degradation Pathways lcms->pathway

Caption: Experimental workflow for a forced degradation study of this compound.

Potential Degradation Pathways

While the specific degradation pathways of this compound have not been published, compounds with similar functional groups (e.g., amides, ethers, aromatic rings) can be susceptible to certain types of degradation under stress conditions. The following diagram illustrates a generalized potential degradation pathway.

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Degradation_Pathway cluster_products Potential Degradation Products MRL494 This compound hydrolysis Hydrolysis Products (cleavage of amide bonds) MRL494->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-oxides) MRL494->oxidation Oxidizing agents photodegradation Photodegradation Products (e.g., ring cleavage) MRL494->photodegradation UV/Vis Light

References

Technical Support Center: MRL-494 Hydrochloride Outer Membrane Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRL-494 hydrochloride. The content is designed to address common pitfalls encountered during the analysis of its effects on bacterial outer membrane proteins (OMPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in Gram-negative bacteria?

A1: this compound is a small-molecule inhibitor of the β-barrel assembly machine (BAM) complex.[1][2][3] It specifically targets the essential outer membrane protein BamA.[4][5] By inhibiting BamA, MRL-494 prevents the proper assembly and insertion of β-barrel proteins into the outer membrane, leading to cell envelope stress and ultimately bacterial cell death.[4][6] MRL-494 is notable for acting on the cell surface, which allows it to bypass the outer membrane permeability barrier and multidrug efflux pumps.[4]

Q2: Does MRL-494 have activity against Gram-positive bacteria?

A2: Yes, MRL-494 exhibits a dual mechanism of action. In Gram-positive bacteria, which lack an outer membrane, MRL-494 lethally disrupts the cytoplasmic membrane.[4][5]

Q3: What is the most common mechanism of resistance to MRL-494?

A3: The primary mechanism of resistance is a point mutation in the bamA gene, specifically the E470K substitution (a change from glutamic acid to lysine at position 470).[4] This mutation in the BamA protein allows for the continued assembly of outer membrane proteins even in the presence of MRL-494.[4] Interestingly, this resistance is conferred by altering the activity of BamA, not by preventing MRL-494 from binding.[4]

Q4: How does MRL-494 treatment affect the outer membrane protein profile?

A4: Treatment with MRL-494 leads to a decrease in the abundance of various outer membrane proteins (OMPs).[6] This is a direct consequence of its inhibitory effect on the BAM complex, which is responsible for the biogenesis of these proteins. Concurrently, the disruption of OMP assembly can lead to an accumulation of unfolded OMPs in the periplasm, triggering cellular stress responses like the σE and Rcs pathways.[1][6]

Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Assays

Problem: High variability in MRL-494 MIC results between experiments.

Possible Cause Troubleshooting Suggestion
Inoculum Density Variation Ensure a standardized inoculum is used for each experiment. Variations in the starting bacterial density can significantly impact the apparent MIC.
Differences in Experimental Protocol Strictly adhere to a consistent protocol, including incubation time, temperature, and growth medium. Even minor variations can lead to different MIC values.[7]
MRL-494 Degradation Prepare fresh stock solutions of this compound for each set of experiments. Avoid repeated freeze-thaw cycles.
Strain-Specific Differences Be aware that the intrinsic activity of MRL-494 can vary between different Gram-negative species and even strains.[1][2] For example, some strains of K. pneumoniae show no intrinsic susceptibility.[1][2]
Outer Membrane Protein (OMP) Extraction and SDS-PAGE Analysis

Problem: Inconsistent or low yield of outer membrane proteins after MRL-494 treatment.

Possible Cause Troubleshooting Suggestion
Cell Lysis Inefficiency MRL-494 can alter the integrity of the cell envelope. Optimize cell lysis conditions (e.g., sonication, French press) to ensure complete disruption.
Protein Degradation The induction of periplasmic stress responses by MRL-494 may lead to increased protease activity. Always include protease inhibitors in your lysis and extraction buffers.
Incomplete Solubilization of OMPs Outer membrane proteins are inherently hydrophobic. Ensure the solubilization buffer contains an appropriate detergent (e.g., Sarkosyl, Triton X-100) at an optimized concentration.

Problem: "Smiling" or distorted bands in SDS-PAGE gels.

Possible Cause Troubleshooting Suggestion
High Salt Concentration in Lysate MRL-494 treatment and subsequent extraction steps may introduce excess salts. Desalt or dialyze the protein samples before loading.
Gel Overheating Run the gel at a lower voltage or in a cold room to prevent overheating, which can cause band distortion.[8]
Uneven Polymerization of the Gel Ensure the acrylamide solution is well-mixed and allowed to polymerize completely and evenly.[9]
Western Blot Analysis of BamA

Problem: Weak or no signal for BamA after MRL-494 treatment.

Possible Cause Troubleshooting Suggestion
Decreased BamA Expression MRL-494 treatment can lead to a reduction in the levels of BamA itself.[6] Increase the total protein load per lane to compensate.
Poor Antibody Recognition MRL-494 binding to BamA might mask the epitope recognized by the primary antibody. Consider using a polyclonal antibody or antibodies targeting different epitopes.
Inefficient Protein Transfer BamA is a relatively large membrane protein. Optimize transfer conditions (e.g., use a wet transfer system, increase transfer time) to ensure efficient transfer to the membrane.

Problem: Multiple or unexpected bands for BamA.

Possible Cause Troubleshooting Suggestion
Protein Degradation As mentioned, MRL-494-induced stress can lead to protein degradation. Ensure adequate protease inhibitors are used throughout the sample preparation.
Heat-Modifiability of BamA The stability of the BamA β-barrel can be altered by mutations (like the E470K resistance mutation) and potentially by MRL-494 binding, leading to different migration patterns on SDS-PAGE if samples are not fully denatured.[1] Ensure complete denaturation by boiling samples in loading buffer with a reducing agent.
Non-specific Antibody Binding Optimize the antibody concentrations and blocking conditions. Use a blocking buffer that is compatible with your antibody.[10][11]
Cellular Thermal Shift Assay (CETSA)

Problem: No observable thermal shift for BamA upon MRL-494 binding.

Possible Cause Troubleshooting Suggestion
Suboptimal Heating Conditions The optimal temperature for detecting a thermal shift is protein- and ligand-dependent. Perform a temperature gradient to determine the ideal heating temperature for BamA in your experimental system.[11]
Inadequate Drug Concentration or Incubation Time Ensure that the concentration of MRL-494 is sufficient to saturate BamA binding and that the incubation time is adequate for target engagement.[11]
Challenges with Membrane Proteins CETSA for membrane proteins can be challenging due to their hydrophobicity. After the heating step, include a detergent extraction step to efficiently solubilize BamA.[12][13] The choice and concentration of the detergent may need to be optimized.[10]
Low Abundance of Target Protein BamA might be of low abundance. Ensure your detection method (e.g., Western blot) is sensitive enough. You may need to enrich for the outer membrane fraction before performing CETSA.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MIC) of MRL-494 against various Gram-negative strains.

Bacterial StrainMIC (µg/mL)Reference
E. coli ATCC 2592216[1][2]
E. coli BW251138[1][2]
K. pneumoniae ATCC 13883>128[1][2]
A. baumannii ATCC 1960632[1]
P. aeruginosa ATCC 2785332[1]

Table 2: Fractional Inhibitory Concentration Index (FICI) for MRL-494 in combination with Rifampicin.

Bacterial StrainFICISynergy InterpretationReference
E. coli ATCC 25922<0.3Synergistic[1][2]
K. pneumoniae ATCC 13883≤0.039Synergistic[1][2]
A. baumannii ATCC 19606<0.3Synergistic[1]
P. aeruginosa ATCC 27853<0.3Synergistic[1]

Note: Synergy is generally defined as an FICI of ≤0.5.[2]

Experimental Protocols

Outer Membrane Permeabilization Assay using N-Phenyl-1-naphthylamine (NPN)

This assay measures the ability of MRL-494 to disrupt the outer membrane, allowing the hydrophobic fluorescent probe NPN to enter the phospholipid layers and fluoresce.

Materials:

  • Mid-log phase culture of Gram-negative bacteria (e.g., E. coli BW25113)

  • 5 mM HEPES buffer (pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (500 µM in acetone)

  • This compound stock solution

  • Positive control: Colistin or Polymyxin B

  • Negative control: DMSO

  • Black, clear-bottom 96-well plate

  • Fluorimeter (Excitation: 355 nm, Emission: 420 nm)

Procedure:

  • Wash the bacterial cells with 5 mM HEPES buffer and resuspend to an OD600 of 0.5.

  • In the 96-well plate, add 50 µL of the cell suspension to each well.

  • Add 50 µL of varying concentrations of MRL-494 (or controls) to the wells.

  • Add NPN to a final concentration of 10 µM to each well.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity.

  • Calculate the NPN uptake as a percentage relative to the positive control.

Rcs Stress Response Reporter Assay

This assay utilizes a reporter strain (e.g., E. coli with a PrprA-mNG construct) to quantify the induction of the Rcs stress response pathway, which is activated upon perturbation of the cell envelope, including inhibition of the BAM complex.[2]

Materials:

  • E. coli Rcs reporter strain

  • Luria-Bertani (LB) broth

  • This compound stock solution

  • Positive control (e.g., a known BAM inhibitor)

  • Negative control: DMSO

  • 96-well plate

  • Plate reader capable of measuring OD600 and fluorescence (e.g., for mNeonGreen)

Procedure:

  • Inoculate the reporter strain in LB broth and grow to early log phase.

  • Dilute the culture to a starting OD600 of ~0.05 in fresh LB broth in a 96-well plate.

  • Add varying concentrations of MRL-494 or controls to the wells.

  • Incubate the plate at 37°C with shaking.

  • Monitor both OD600 (for bacterial growth) and fluorescence (for reporter expression) over time.

  • Normalize the fluorescence signal to the cell density (Fluorescence/OD600) to determine the level of Rcs pathway induction.

Visualizations

MRL494_Mechanism_of_Action cluster_Cell Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane BAM_Complex BAM Complex (BamA) Folded_OMP Folded & Inserted OMP BAM_Complex->Folded_OMP Stress_Response Cell Envelope Stress Response (σE, Rcs) BAM_Complex->Stress_Response Triggers accumulation of unfolded OMPs Unfolded_OMP Unfolded OMP Unfolded_OMP->BAM_Complex Assembly & Insertion Folded_OMP->Outer_Membrane MRL494 MRL-494 MRL494->BAM_Complex Inhibits

Caption: Mechanism of MRL-494 action in Gram-negative bacteria.

Experimental_Workflow_OMP_Analysis Start Bacterial Culture (e.g., E. coli) Treatment Treat with MRL-494 (and controls) Start->Treatment Harvest Harvest Cells Treatment->Harvest OMP_Extraction Outer Membrane Protein Extraction Harvest->OMP_Extraction Quantification Protein Quantification (e.g., BCA assay) OMP_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blot (e.g., for BamA) SDS_PAGE->Western_Blot Analysis Data Analysis Western_Blot->Analysis

Caption: Workflow for analyzing OMP changes after MRL-494 treatment.

CETSA_Troubleshooting No_Shift No Thermal Shift Observed for BamA with MRL-494 Check_Temp Optimize Heating Temperature? (Perform Temperature Gradient) No_Shift->Check_Temp Check_Conc Optimize MRL-494 Concentration and Incubation Time? No_Shift->Check_Conc Check_Extraction Optimize Detergent Extraction for Membrane Protein? No_Shift->Check_Extraction Check_Detection Is Detection Method Sensitive Enough? No_Shift->Check_Detection Solution_Temp Identify optimal temperature for BamA denaturation. Check_Temp->Solution_Temp Solution_Conc Ensure target saturation. Check_Conc->Solution_Conc Solution_Extraction Improve BamA solubilization post-heating. Check_Extraction->Solution_Extraction Solution_Detection Enrich for OMPs or use a more sensitive antibody. Check_Detection->Solution_Detection

Caption: Troubleshooting logic for Cellular Thermal Shift Assays (CETSA).

References

Adjusting experimental conditions for MRL-494 hydrochloride with different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRL-494 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound exhibits a dual mechanism of action depending on the bacterial type. In Gram-negative bacteria, it inhibits the β-barrel assembly machine (BAM) complex by targeting BamA, a crucial component for outer membrane protein biogenesis.[1][2][3] This disruption of the outer membrane leads to cell death. In Gram-positive bacteria, which lack an outer membrane, MRL-494 directly disrupts the cytoplasmic membrane, causing leakage of cellular contents and rapid cell death.[4][5][6]

Q2: What is the antibacterial spectrum of this compound?

A2: MRL-494 is active against a range of both Gram-negative and Gram-positive bacteria.[1][7] However, its potency can vary significantly between different species and even strains. For a summary of reported Minimum Inhibitory Concentrations (MICs), please refer to Table 1.

Q3: Can MRL-494 be used in combination with other antibiotics?

A3: Yes, MRL-494 has demonstrated potent synergistic activity with rifampicin against several Gram-negative bacteria, including strains where MRL-494 alone has no activity.[1][8] This synergy is attributed to MRL-494's ability to disrupt the outer membrane, allowing rifampicin to penetrate the cell and reach its intracellular target.[4]

Q4: How do bacteria develop resistance to MRL-494?

A4: Resistance to MRL-494 in Gram-negative bacteria has been linked to a specific mutation in the bamA gene, resulting in an E470K amino acid substitution in the BamA protein.[4][5] This mutation is thought to alter the conformation or activity of BamA, allowing it to function even in the presence of the inhibitor.[5]

Q5: Does MRL-494 induce any specific stress responses in bacteria?

A5: Yes, in Gram-negative bacteria, the disruption of outer membrane protein assembly by MRL-494 induces the Rcs (Regulator of Capsule Synthesis) stress response pathway.[1][6] This pathway is activated by perturbations in the cell envelope.

Troubleshooting Guide

Problem 1: I am not observing any antibacterial activity with MRL-494 against my Gram-negative strain.

  • Possible Cause 1: Intrinsic Resistance. Some bacterial strains, such as Klebsiella pneumoniae ATCC 13883, have been reported to be intrinsically resistant to MRL-494 when used alone.[1][8]

    • Suggestion: Test for synergistic activity with rifampicin. MRL-494 can potentiate the activity of rifampicin against otherwise resistant Gram-negative strains.[1][8]

  • Possible Cause 2: Incorrect Experimental Conditions. The observed activity of MRL-494 can be influenced by the growth medium, inoculum density, and incubation time.

    • Suggestion: Ensure you are following a standardized protocol for MIC determination, such as the CLSI guidelines for broth microdilution. Refer to the detailed experimental protocols below.

  • Possible Cause 3: Compound Degradation. Improper storage or handling of this compound can lead to degradation.

    • Suggestion: Store the compound as recommended by the manufacturer, typically desiccated and protected from light. Prepare fresh stock solutions for each experiment.

Problem 2: My MIC values for a specific strain are inconsistent between experiments.

  • Possible Cause 1: Variation in Inoculum Preparation. The final concentration of bacteria in the assay is critical for reproducible MIC results.

    • Suggestion: Carefully standardize your bacterial inoculum to a 0.5 McFarland standard before dilution to the final testing concentration as outlined in the CLSI guidelines.

  • Possible Cause 2: Edge Effects in Microtiter Plates. Evaporation from the outer wells of a 96-well plate can concentrate the compound and media, leading to inaccurate results.

    • Suggestion: To minimize evaporation, you can fill the outer wells with sterile water or media without bacteria and do not use these wells for experimental data. Additionally, ensure proper sealing of the plates during incubation.

Problem 3: I am not observing synergy between MRL-494 and rifampicin.

  • Possible Cause 1: Suboptimal Concentration Ratios. Synergy is often dependent on the specific concentrations of both compounds.

    • Suggestion: Perform a checkerboard assay with a wide range of concentrations for both MRL-494 and rifampicin to identify the optimal synergistic concentrations.

  • Possible Cause 2: Strain-Specific Differences. While synergy has been reported for several Gram-negative species, it may not be universal.

    • Suggestion: Confirm that synergy has been previously reported for your specific bacterial strain or a closely related one.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of MRL-494 against various bacterial strains.

Bacterial StrainGram TypeMIC (µg/mL)MIC (µM)Reference
Escherichia coli ATCC 25922Gram-Negative8 - 3225[1][7]
Escherichia coli (ΔtolC)Gram-Negative25[7]
Klebsiella pneumoniae ATCC 13883Gram-Negative>32100[1][7]
Acinetobacter baumannii ATCC 9955Gram-Negative32200[7]
Pseudomonas aeruginosa ATCC 27853Gram-Negative32100[7]
Staphylococcus aureus (MSSA) 29213Gram-Positive8[1]
Staphylococcus aureus (MRSA) USA300Gram-Positive812.5[1][7]
Bacillus subtilis rpoB18Gram-Positive25[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare MRL-494 Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 1280 µg/mL.

  • Prepare MRL-494 Dilutions: In a 96-well plate, perform a serial 2-fold dilution of the MRL-494 stock solution in CAMHB to obtain a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Microtiter Plate: Add 50 µL of the diluted bacterial inoculum to each well containing the MRL-494 dilutions. This will bring the final volume to 100 µL and the final MRL-494 concentrations to 32 µg/mL to 0.0625 µg/mL.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated CAMHB without any MRL-494.

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of MRL-494 that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between MRL-494 and another antibiotic (e.g., rifampicin).

Procedure:

  • Prepare Drug Dilutions:

    • Along the x-axis of a 96-well plate, prepare serial dilutions of MRL-494 in CAMHB.

    • Along the y-axis, prepare serial dilutions of the second antibiotic (e.g., rifampicin) in CAMHB.

  • Combine Drugs: In the corresponding wells of a new 96-well plate, combine the dilutions of MRL-494 and the second antibiotic.

  • Inoculation and Incubation: Inoculate the plate with the test organism and incubate as described for the MIC determination protocol.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism

Mandatory Visualization

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare MRL-494 Stock Solution prep_dilutions Create Serial Dilutions in 96-well plate prep_compound->prep_dilutions inoculate Inoculate Plate with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

signaling_pathway_gram_negative cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm bam_complex BAM Complex (BamA) unfolded_omp Unfolded OMPs bam_complex->unfolded_omp Accumulation of unfolded OMPs unfolded_omp->bam_complex Assembly rcs_pathway Rcs Stress Response Pathway unfolded_omp->rcs_pathway Activates omp_synthesis OMP Synthesis omp_synthesis->unfolded_omp Transport mrl494 MRL-494 mrl494->bam_complex Inhibits signaling_pathway_gram_positive cluster_cell Gram-Positive Bacterium cluster_cm Cytoplasmic Membrane cluster_cytoplasm Cytoplasm membrane Membrane Integrity cell_death Cell Death membrane->cell_death Leads to mrl494 MRL-494 mrl494->membrane Disrupts

References

MRL-494 hydrochloride showing high background in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background in fluorescence-based assays involving MRL-494 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to be autofluorescent?

Currently, there is no direct evidence in the scientific literature to suggest that this compound is inherently fluorescent or causes significant autofluorescence. High background signals in assays using this compound are more likely to originate from other common sources of interference in fluorescence-based experiments.

Q2: What is the primary mechanism of action of this compound?

MRL-494 is an antibacterial agent that inhibits the β-barrel assembly machine (BAM) complex in Gram-negative bacteria, which is essential for the assembly of outer membrane proteins (OMPs).[1][2][3] This disruption of the outer membrane can lead to increased permeability.[4][5] In Gram-positive bacteria, which lack an outer membrane, MRL-494 has a different mechanism of action, causing disruption of the cytoplasmic membrane.[2][6]

Q3: Can this compound affect the fluorescent properties of the dyes used in my assay?

While not directly reported, it is possible that any small molecule could interact with a fluorescent dye and alter its properties. This is a potential source of assay interference that should be evaluated with appropriate controls.

Troubleshooting High Background Fluorescence

High background fluorescence can obscure the specific signal in your assay, leading to low signal-to-noise ratios and unreliable data. The following guide provides a systematic approach to troubleshooting these issues when working with this compound.

Initial Assessment: Isolate the Source of the High Background

The first step is to determine which component of your assay is contributing to the high background. This can be achieved by measuring the fluorescence of different combinations of your assay components.

Experimental Protocol: Background Fluorescence Test

  • Prepare separate wells or cuvettes containing:

    • Buffer alone

    • Buffer + this compound

    • Buffer + Fluorescent dye/probe

    • Buffer + this compound + Fluorescent dye/probe

    • Your complete assay system without the biological target (e.g., cells, protein)

  • Incubate under the same conditions as your main experiment.

  • Measure the fluorescence intensity of each sample using the same instrument settings.

This test will help you identify if the background is coming from the buffer, the compound, the dye, or an interaction between them.

Common Causes and Solutions for High Background Fluorescence

The following table summarizes common causes of high background in fluorescence-based assays and provides recommended solutions.

Potential Cause Description Recommended Solutions
Compound Interference This compound or its vehicle (e.g., DMSO) may be contributing to the background signal.• Run a control with the vehicle alone to assess its contribution.• Test a range of this compound concentrations to see if the background is dose-dependent.• If possible, measure the excitation and emission spectra of this compound to check for overlap with your fluorescent probe.
Probe/Dye Issues The fluorescent probe itself may have high intrinsic fluorescence or may be unstable and degrading.• Decrease the concentration of the fluorescent probe.• Ensure the probe is stored correctly and has not expired.• Consider using a different fluorescent probe with a better signal-to-noise ratio or different spectral properties.
Non-specific Binding The fluorescent probe or antibodies may be binding non-specifically to the assay plate, cells, or other components.[7][8]• Add a blocking agent (e.g., BSA, casein) to your assay buffer.[7]• Increase the number and duration of wash steps.[7]• Include a detergent (e.g., Tween-20) in your wash buffer to reduce non-specific interactions.
Cellular Autofluorescence Cells naturally contain fluorescent molecules (e.g., NADH, riboflavins) that can contribute to background.[9]• Use a buffer that does not contain components that can increase autofluorescence (e.g., phenol red).• If using microscopy, consider using a photobleaching step before imaging.[9]• Use appropriate controls with unstained cells to measure the level of autofluorescence.
Instrument Settings Incorrect settings on the fluorescence reader or microscope can lead to high background.• Optimize the gain/exposure time to maximize the specific signal without saturating the detector.[9]• Ensure you are using the correct excitation and emission filters for your fluorophore.[9]
Contamination Bacterial or fungal contamination in cell cultures or reagents can be a source of fluorescence.• Check cell cultures for contamination.• Use sterile, fresh reagents.

Visual Troubleshooting Guides

General Troubleshooting Workflow for High Background Fluorescence

This diagram outlines a logical workflow for identifying and resolving the cause of high background fluorescence in your assay.

Troubleshooting_Workflow cluster_sources Identify Source start High Background Fluorescence Observed check_controls Analyze Controls: - Buffer alone - Compound alone - Dye alone start->check_controls source_identified Source of Background Identified? check_controls->source_identified compound_issue Compound-related Issue source_identified->compound_issue Yes dye_issue Dye/Probe-related Issue assay_issue Assay Condition Issue source_identified->assay_issue No solve_compound Solutions: - Check vehicle control - Titrate compound concentration - Spectral scan of compound compound_issue->solve_compound solve_dye Solutions: - Titrate dye concentration - Check dye stability - Use alternative dye dye_issue->solve_dye solve_assay Solutions: - Optimize blocking/washing - Check for autofluorescence - Adjust instrument settings assay_issue->solve_assay end Background Reduced solve_compound->end solve_dye->end solve_assay->end

Caption: A flowchart for systematically troubleshooting high background fluorescence.

Experimental Workflow: NPN Uptake Assay for Outer Membrane Permeabilization

This compound's effect on the outer membrane of Gram-negative bacteria can be assessed using the N-phenylnaphthalen-1-amine (NPN) uptake assay.[5] NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a lipid membrane. Increased NPN fluorescence indicates outer membrane permeabilization.

NPN_Assay_Workflow start Prepare Bacterial Suspension add_npn Add NPN Probe start->add_npn measure_baseline Measure Baseline Fluorescence add_npn->measure_baseline add_mrl494 Add MRL-494 HCl or Control measure_baseline->add_mrl494 measure_signal Measure Fluorescence Over Time add_mrl494->measure_signal analyze Analyze Data: Compare treated vs. control measure_signal->analyze BAM_Pathway cluster_OM Bacterial Cell OMP Outer Membrane Protein (OMP) (unfolded) BAM BAM Complex (BamA, B, C, D, E) OMP->BAM Folded_OMP Folded OMP BAM->Folded_OMP Folding & Insertion Outer_Membrane Outer Membrane MRL494 MRL-494 HCl MRL494->BAM Inhibits

References

Validation & Comparative

MRL-494 Hydrochloride: A Comparative Analysis Against Other BamA Inhibitors in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria, such as Escherichia coli, presents a formidable challenge to global public health. The outer membrane of these bacteria acts as a significant barrier to many antibiotics, necessitating the development of novel therapeutic strategies. One promising target is the β-barrel assembly machinery (BAM) complex, essential for the biogenesis of outer membrane proteins (OMPs). At the heart of this complex is BamA, a surface-exposed and essential protein, making it an attractive target for new antibacterial agents. This guide provides an in-depth comparison of MRL-494 hydrochloride, a notable BamA inhibitor, with other known inhibitors targeting the same machinery in E. coli.

Mechanism of Action: Disrupting the Bacterial Gatekeeper

The BAM complex is responsible for the proper folding and insertion of OMPs into the outer membrane of Gram-negative bacteria. This process is vital for bacterial survival, as OMPs are involved in nutrient uptake, signaling, and maintaining membrane integrity. BamA, the central component of this complex, facilitates the insertion of newly synthesized OMPs. Inhibitors of BamA disrupt this crucial process, leading to an accumulation of misfolded OMPs in the periplasm, triggering a cell envelope stress response, and ultimately causing bacterial cell death.

MRL-494 is a small molecule inhibitor that targets the surface-exposed BamA protein.[1][2] This mode of action is advantageous as the molecule does not need to penetrate the outer membrane to reach its target, thus bypassing a primary defense mechanism of Gram-negative bacteria.[2] Interestingly, MRL-494 also exhibits a secondary mechanism of action against Gram-positive bacteria, where it disrupts the cytoplasmic membrane.[2]

Other BamA inhibitors employ varied strategies to disrupt its function. For instance, the natural product darobactin mimics a β-strand of an OMP, thereby competitively inhibiting the binding of nascent OMPs to the lateral gate of BamA. Certain peptide-based inhibitors, such as JB-95, are thought to interact with BamA and other OMPs, leading to the disruption of the outer membrane.[3][4] Another small molecule, IMB-H4, has been shown to block the interaction between BamA and another essential component of the BAM complex, BamD.[5]

Performance Comparison: A Quantitative Look at Efficacy

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below summarizes the reported MIC values of this compound and other BamA inhibitors against various strains of E. coli.

InhibitorClassE. coli StrainMIC (µg/mL)MIC (µM)Reference(s)
This compound Small MoleculeJCM158-25[6]
ATCC 2592216-[7]
Wild-type-25[6]
ΔtolC-25[6]
Darobactin Natural Product (Peptide)Wild-type2-[8]
ATCC 259220.5 - 1-[9]
IMB-H4 Small MoleculeATCC 259224-[5][10]
Clinical Isolates4 - 32-[5][11]
JB-95 Peptide-~0.25-[3][4][12]
11pep PeptideCarbapenem-resistant16-[5][11]
D-11pep PeptideCarbapenem-resistant16-[5][11]
Murepavadin (POL7080) PeptideATCC 25922>64-[13]

Note: MIC values can vary depending on the specific E. coli strain and the experimental conditions used.

Visualizing the Inhibition of Outer Membrane Protein Biogenesis

The following diagram illustrates the general mechanism of BamA inhibition and its downstream consequences on the bacterial cell.

BamA_Inhibition_Pathway General Mechanism of BamA Inhibition cluster_Periplasm Periplasm cluster_Outer_Membrane Outer Membrane Unfolded_OMP Unfolded OMP Bam_Complex BAM Complex (BamA) Unfolded_OMP->Bam_Complex Binding Folded_OMP Folded & Inserted OMP Bam_Complex->Folded_OMP Folding & Insertion Stress_Response Envelope Stress Response Bam_Complex->Stress_Response Leads to BamA_Inhibitor BamA Inhibitor (e.g., MRL-494) BamA_Inhibitor->Bam_Complex Inhibition Cell_Death Cell Death Stress_Response->Cell_Death Induces CETSA_Workflow CETSA Workflow for BamA Target Engagement Start E. coli Culture Incubate Incubate with Inhibitor or Vehicle Start->Incubate Heat Heat Shock (Temperature Gradient) Incubate->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation (Separate Soluble/Insoluble) Lyse->Centrifuge Analyze Analyze Soluble Fraction (e.g., Western Blot for BamA) Centrifuge->Analyze Result Determine Thermal Stabilization of BamA Analyze->Result

References

A Comparative Analysis of MRL-494 Hydrochloride and Darobactin: Novel BamA Inhibitors in the Fight Against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance, particularly among Gram-negative bacteria, has intensified the search for novel antibiotics with new mechanisms of action. This guide provides a comprehensive comparison of two promising investigational compounds, MRL-494 hydrochloride and darobactin. Both agents target the essential β-barrel assembly machinery (BAM) complex, a crucial component for the viability of Gram-negative bacteria, yet they exhibit distinct characteristics in their mode of action, spectrum of activity, and efficacy. This document aims to provide an objective comparison supported by available experimental data to inform research and development efforts in this critical therapeutic area.

Mechanism of Action: A Tale of Two BamA Inhibitors

The primary target for both MRL-494 and darobactin is BamA, the central protein of the BAM complex responsible for the insertion and folding of β-barrel proteins into the outer membrane of Gram-negative bacteria. Disruption of this process is lethal to the bacteria.

This compound: This small molecule inhibitor disrupts the biogenesis of outer membrane proteins by targeting BamA.[1][2] A key feature of MRL-494 is its dual mechanism of action. Against Gram-negative bacteria, it is thought to act on BamA from the cell surface.[3] In contrast, against Gram-positive bacteria, which lack an outer membrane, MRL-494 is proposed to exert its antibacterial effect by disrupting the cytoplasmic membrane.[3]

Darobactin: As a ribosomally synthesized and post-translationally modified peptide, darobactin also inhibits BamA.[3][4] Its mechanism is more nuanced, involving the mimicry of a β-strand of a native outer membrane protein substrate.[4] This allows darobactin to bind to the lateral gate of BamA, effectively blocking the entry and subsequent folding of new outer membrane proteins.[4] Darobactin's activity is highly specific to Gram-negative bacteria.[3][5]

Mechanism_of_Action_Comparison cluster_mrl494 This compound cluster_darobactin Darobactin mrl MRL-494 bamA_mrl Inhibits BamA (Gram-Negative) mrl->bamA_mrl cm_disrupt Disrupts Cytoplasmic Membrane (Gram-Positive) mrl->cm_disrupt omp_disrupt_mrl OMP Biogenesis Disrupted bamA_mrl->omp_disrupt_mrl death_mrl Bacterial Cell Death cm_disrupt->death_mrl omp_disrupt_mrl->death_mrl daro Darobactin bamA_daro Inhibits BamA via β-Strand Mimicry (Gram-Negative Specific) daro->bamA_daro omp_disrupt_daro OMP Biogenesis Disrupted bamA_daro->omp_disrupt_daro death_daro Bacterial Cell Death omp_disrupt_daro->death_daro

Caption: A diagram illustrating the distinct mechanisms of action of this compound and darobactin.

Quantitative In Vitro Efficacy

The following tables present a summary of the Minimum Inhibitory Concentration (MIC) data for both compounds against a selection of clinically significant bacteria. It is important to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.

Table 1: In Vitro Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli ATCC 259228 - 32[1]
Klebsiella pneumoniae ATCC 13883>32[1]
Acinetobacter baumannii ATCC 19606>64[5]
Pseudomonas aeruginosa PAO116[6]
Staphylococcus aureus (MRSA) USA3008[1]

Table 2: In Vitro Activity of Darobactin

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli ATCC 259222[5]
Klebsiella pneumoniae ATCC 7006032[5]
Acinetobacter baumannii ATCC 19606>64 (Darobactin A), 32 (Darobactin B)[5]
Pseudomonas aeruginosa PAO12[5]
Staphylococcus aureus HG003>128[5]

In Vivo Efficacy in Preclinical Models

Both compounds have shown promise in animal infection models, demonstrating their potential for in vivo activity.

This compound: While comprehensive in vivo monotherapy data is not as readily available in the public domain, MRL-494 has demonstrated potent synergistic activity with rifampicin against Gram-negative pathogens in preclinical studies, suggesting a potential role in combination therapy.[1]

Darobactin: Darobactin has demonstrated efficacy in various murine infection models. For instance, in an E. coli peritonitis model, treatment with darobactin resulted in a significant reduction in the bacterial burden in both the spleen and liver.[3] Furthermore, biosynthetic derivatives of darobactin, such as darobactin 9, have shown enhanced in vivo activity against challenging pathogens like P. aeruginosa and A. baumannii.[6][7]

Experimental Methodologies

Workflow for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro assay to quantify the potency of an antimicrobial agent.

MIC_Determination_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold serial dilutions of test compounds in broth prep_inoculum->serial_dilution inoculate_plate Inoculate microtiter plate wells with bacteria and compound dilutions serial_dilution->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_mic Determine MIC as the lowest concentration with no visible bacterial growth incubate->read_mic end End read_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

Protocol for Broth Microdilution MIC Assay:

  • Inoculum Preparation: A standardized bacterial suspension is prepared from fresh overnight cultures to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted in cation-adjusted Mueller-Hinton broth to the final target concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under standard conditions (e.g., 37°C for 16-20 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Workflow for Murine Thigh Infection Model

The murine thigh infection model is a widely used preclinical model to evaluate the in vivo efficacy of antimicrobial agents.

Murine_Thigh_Infection_Model start Start neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) start->neutropenia infection Infect thigh muscle with a standardized bacterial inoculum neutropenia->infection treatment Administer test compounds at specified time points post-infection infection->treatment euthanasia Euthanize mice at a predetermined endpoint (e.g., 24h) treatment->euthanasia analysis Homogenize thigh tissue and determine bacterial load (CFU/g) euthanasia->analysis end End analysis->end

Caption: A typical experimental workflow for the murine thigh infection model.

Protocol for Murine Thigh Infection Model:

  • Animal Preparation: Mice are often rendered neutropenic to create a more susceptible host, mimicking an immunocompromised state. This is typically achieved through the administration of cyclophosphamide.[8]

  • Infection: A defined inoculum of the test bacterium is injected directly into the thigh muscle of the mice.

  • Treatment: The investigational drug is administered at various doses and schedules, starting at a specific time point after infection.

  • Endpoint Analysis: At the end of the study period (commonly 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and plated on appropriate agar to determine the bacterial load (CFU per gram of tissue).[8]

Summary and Future Directions

This compound and darobactin are both promising novel antibiotics that target the essential BamA protein in Gram-negative bacteria. MRL-494 offers a broader spectrum of activity, including against Gram-positive organisms, and has potential for use in combination therapies. Darobactin demonstrates high specificity for Gram-negative pathogens and has shown encouraging in vivo efficacy, with its biosynthetic derivatives offering a pathway to improved potency.

For the scientific and drug development community, the data presented herein provides a foundation for further investigation. Head-to-head comparative studies using a standardized panel of recent and resistant clinical isolates are crucial to definitively establish the relative merits of each compound. The detailed experimental protocols provided will aid in the design and execution of such studies, ultimately paving the way for the potential clinical development of a new generation of antibiotics to combat the growing threat of multidrug-resistant infections.

References

Comparative Analysis of MRL-494 Hydrochloride and Alternative BamA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a critical global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The β-barrel assembly machinery (BAM) complex, responsible for the insertion and folding of outer membrane proteins (OMPs), has emerged as a promising target. This guide provides a comparative analysis of MRL-494 hydrochloride, a synthetic small molecule inhibitor of the core BAM component BamA, and its alternatives, with a focus on experimental data to validate their mechanism of action.

Mechanism of Action at a Glance

This compound is a potent antibacterial agent that targets the essential, surface-exposed BamA protein in Gram-negative bacteria.[1][2] Its proposed mechanism involves binding to BamA from the extracellular side, thereby inhibiting the proper assembly of OMPs into the outer membrane.[3][4] This disruption of OMP biogenesis leads to cell envelope stress and ultimately, bacterial cell death. A key feature of MRL-494 is its ability to bypass common resistance mechanisms such as efflux pumps.[3] Interestingly, in Gram-positive bacteria, which lack an outer membrane and the BAM complex, MRL-494 exhibits a different mechanism of action by disrupting the cytoplasmic membrane.[2][3]

One of the most well-characterized alternatives to MRL-494 is darobactin , a natural product peptide inhibitor of BamA.[1] Darobactin also binds to BamA but through a distinct mechanism, mimicking a β-strand to interact with the lateral gate of BamA, thereby preventing the insertion of OMPs.[1] Other small molecule inhibitors targeting the BAM complex have also been identified, including IMB-H4 and VUF15259.[5][6][7]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its key comparator, darobactin.

CompoundTargetOrganismMIC (µg/mL)MIC (µM)Citation
MRL-494 BamAE. coli1525[8]
K. pneumoniae62100[8]
A. baumannii-200
P. aeruginosa-100
S. aureus (MRSA)812.5[1]
Darobactin A BamAE. coli2-[8]
K. pneumoniae2-[8]
A. baumannii64-
P. aeruginosa>64-
Darobactin D22 BamAA. baumannii--[9]
IMB-H4 BamA-BamD interactionE. coli4-[7]
P. aeruginosa4-[7]
A. baumannii4-[7]
K. pneumoniae32-[7]

Table 1: Minimum Inhibitory Concentrations (MIC) of BamA Inhibitors. This table provides a comparison of the in vitro antibacterial activity of MRL-494 and alternative BamA inhibitors against a panel of Gram-negative and Gram-positive bacteria.

CompoundTargetMethodKd (µM)Citation
MRL-494 BamANot ReportedNot Reported
Darobactin A BamAIsothermal Titration Calorimetry (ITC)1.2[10]
Darobactin A BamABinding Kinetics0.278[9]
Darobactin D9 BamABinding Kinetics0.3[9]
Darobactin D22 BamABinding Kinetics0.159[9]

Table 2: Binding Affinity of BamA Inhibitors. This table compares the reported dissociation constants (Kd) of BamA inhibitors, providing a measure of their binding affinity to the target protein. A lower Kd value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (e.g., in DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate. Typically, a concentration range from 256 µg/mL to 0.125 µg/mL is tested.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Add the diluted bacterial inoculum to each well containing the test compound dilutions. Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader.[11][12][13][14]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[3][4]

Materials:

  • Bacterial cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein (BamA)

Procedure:

  • Grow bacterial cells to the mid-logarithmic phase and harvest them by centrifugation.

  • Resuspend the cells in a suitable buffer and treat them with the test compound at various concentrations for a specific duration (e.g., 1 hour at 37°C). A vehicle control (e.g., DMSO) should be included.

  • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures (e.g., 37°C to 70°C) for a fixed time (e.g., 3 minutes) in a thermocycler, followed by a cooling step.

  • Lyse the cells by sonication or with a suitable lysis buffer.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein (BamA) in each sample by SDS-PAGE and Western blotting using a specific anti-BamA antibody.

  • Quantify the band intensities. An increase in the amount of soluble BamA at higher temperatures in the presence of the compound compared to the vehicle control indicates target engagement.[15][16][17][18]

In Vivo Outer Membrane Protein (OMP) Assembly Assay

This assay is used to assess the effect of a compound on the biogenesis and insertion of OMPs into the outer membrane. A common method is the pulse-chase analysis.[19][20][21]

Materials:

  • Bacterial strain expressing a specific OMP (e.g., LamB)

  • Test compound

  • Minimal medium

  • ³⁵S-methionine/cysteine (for radiolabeling)

  • Non-radioactive methionine/cysteine (for chase)

  • Lysis buffer

  • Immunoprecipitation reagents (specific antibody against the OMP)

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Grow bacterial cells in a minimal medium to the mid-logarithmic phase.

  • Treat the cells with the test compound or a vehicle control.

  • Pulse-label the cells with ³⁵S-methionine/cysteine for a short period (e.g., 1-2 minutes) to radioactively label newly synthesized proteins.

  • Chase the label by adding an excess of non-radioactive methionine and cysteine.

  • Take samples at different time points during the chase.

  • Lyse the cells and immunoprecipitate the target OMP using a specific antibody.

  • Analyze the immunoprecipitated proteins by SDS-PAGE. The folded, properly assembled OMP will migrate differently from the unfolded or precursor forms.

  • Visualize the radiolabeled proteins by autoradiography and quantify the different forms of the OMP. A decrease in the amount of the mature, folded OMP and an accumulation of the unfolded precursor in the presence of the compound indicates inhibition of OMP assembly.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the BamA-mediated OMP assembly pathway, the mechanism of action of MRL-494, and the experimental workflow for CETSA.

BamA_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Ribosome Ribosome Unfolded_OMP Unfolded OMP (precursor) Ribosome->Unfolded_OMP Translation SecA SecA Unfolded_OMP->SecA Targeting & Translocation SecYEG SecYEG Translocon SecA->SecYEG Targeting & Translocation Unfolded_OMP_Peri Unfolded OMP SecYEG->Unfolded_OMP_Peri Periplasmic_Chaperones Periplasmic Chaperones (e.g., SurA, Skp) BAM_Complex BAM Complex (BamA-E) Periplasmic_Chaperones->BAM_Complex Unfolded_OMP_Peri->Periplasmic_Chaperones Binding & Delivery Folded_OMP Folded & Inserted OMP BAM_Complex->Folded_OMP Folding & Insertion MRL494 MRL-494 MRL494->BAM_Complex Inhibition

Caption: BamA-mediated outer membrane protein assembly pathway and the inhibitory action of MRL-494.

CETSA_Workflow start Start: Bacterial Cell Culture treat Treat cells with MRL-494 or Vehicle (DMSO) start->treat heat Heat treatment across a temperature gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble and aggregated proteins lyse->centrifuge collect Collect Supernatant (Soluble Proteins) centrifuge->collect analyze Analyze soluble BamA levels by Western Blot collect->analyze end End: Determine Target Engagement analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Logical_Relationship MRL494 This compound Binds_BamA Binds to BamA on the cell surface MRL494->Binds_BamA Inhibits_OMP Inhibits Outer Membrane Protein Assembly Binds_BamA->Inhibits_OMP Bypass_Efflux Bypasses Efflux Pumps Binds_BamA->Bypass_Efflux Envelope_Stress Induces Cell Envelope Stress Inhibits_OMP->Envelope_Stress Cell_Death Bacterial Cell Death Envelope_Stress->Cell_Death

Caption: Logical relationship of MRL-494's mechanism of action in Gram-negative bacteria.

References

MRL-494 Hydrochloride: A Comparative Analysis of Cross-Resistance with Known Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MRL-494 hydrochloride's cross-resistance profile with established antibiotic classes, supported by available experimental data. MRL-494 is a novel antibacterial agent with a distinct mechanism of action that sets it apart from many conventional antibiotics, suggesting a low potential for cross-resistance.

Executive Summary

MRL-494 exhibits a dual mechanism of action, targeting the β-barrel assembly machine (BAM) complex component BamA in Gram-negative bacteria and disrupting the cytoplasmic membrane in Gram-positive bacteria.[1][2] This unique approach circumvents common resistance mechanisms such as efflux pumps.[2] Available data on its activity against multidrug-resistant (MDR) strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicate a lack of cross-resistance with major antibiotic classes like β-lactams and fluoroquinolones. This document synthesizes the current understanding of MRL-494's activity and provides detailed experimental protocols for assessing antibiotic cross-resistance.

Comparative Analysis of Antibacterial Activity

The unique mechanism of MRL-494 suggests it will not share resistance pathways with antibiotics that have different cellular targets. For instance, β-lactam resistance is often mediated by β-lactamases, which would not be effective against MRL-494's targeting of BamA or the cytoplasmic membrane. Similarly, resistance to fluoroquinolones, typically arising from mutations in DNA gyrase or topoisomerase IV, is unlikely to affect the activity of MRL-494.

Activity against Gram-Negative Bacteria

MRL-494 inhibits the assembly of outer membrane proteins (OMPs) by targeting BamA, a crucial component of the BAM complex.[3] This mechanism is distinct from all currently marketed antibiotics.

Bacterial StrainMRL-494 MIC (μg/mL)Antibiotic ClassCommon Resistance MechanismExpected Cross-Resistance with MRL-494
Escherichia coli ATCC 259228[4]---
Klebsiella pneumoniae ATCC BAA-170532[4]CarbapenemsCarbapenemase production (e.g., KPC)Unlikely
Acinetobacter baumannii ATCC 1960616[4]MultipleEfflux pumps, enzyme modificationUnlikely
Pseudomonas aeruginosa ATCC 2785332[4]MultipleEfflux pumps, porin loss, enzyme modificationUnlikely
E. coli (ΔtolC)25 µM[5]MultipleEfflux pump componentNo, MRL-494 is unaffected by this efflux pump.
Activity against Gram-Positive Bacteria

In Gram-positive bacteria, which lack an outer membrane and the BAM complex, MRL-494 acts by disrupting the cytoplasmic membrane.[2] This mechanism is similar to that of some antimicrobial peptides.

Bacterial StrainMRL-494 MIC (μg/mL)Antibiotic ClassCommon Resistance MechanismExpected Cross-Resistance with MRL-494
Staphylococcus aureus (MSSA) 292138[4]β-lactamsPenicillin-binding protein (PBP) alterationUnlikely
Staphylococcus aureus (MRSA) USA3008[4]β-lactamsPBP2a expression (encoded by mecA)Unlikely
Staphylococcus aureus COL (methicillin-resistant)12.5 µM[5]β-lactamsPBP2a expressionUnlikely

Signaling Pathways and Experimental Workflows

MRL-494 Mechanism of Action

MRL494_Mechanism cluster_gram_negative Gram-Negative Bacterium cluster_gram_positive Gram-Positive Bacterium MRL494_GN MRL-494 BamA BamA (Outer Membrane) MRL494_GN->BamA Inhibits BAM_complex BAM Complex BamA->BAM_complex Part of OMP_biogenesis Outer Membrane Protein Biogenesis BAM_complex->OMP_biogenesis Mediates Cell_death_GN Cell Death OMP_biogenesis->Cell_death_GN Disruption leads to MRL494_GP MRL-494 Cytoplasmic_membrane Cytoplasmic Membrane MRL494_GP->Cytoplasmic_membrane Targets Membrane_disruption Membrane Disruption Cytoplasmic_membrane->Membrane_disruption Leads to Cell_death_GP Cell Death Membrane_disruption->Cell_death_GP

Caption: Dual mechanism of action of MRL-494 in Gram-negative and Gram-positive bacteria.

Experimental Workflow for Cross-Resistance Assessment

Cross_Resistance_Workflow start Start: Select Bacterial Strains (Wild-Type and Resistant Phenotypes) prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum mic_determination Determine Minimum Inhibitory Concentration (MIC) prepare_inoculum->mic_determination mrl494_testing Test MRL-494 against all strains mic_determination->mrl494_testing antibiotic_testing Test Comparator Antibiotics (e.g., Beta-lactams, Fluoroquinolones) against all strains mic_determination->antibiotic_testing data_analysis Compare MIC values between Wild-Type and Resistant Strains mrl494_testing->data_analysis antibiotic_testing->data_analysis conclusion Conclusion on Cross-Resistance data_analysis->conclusion

Caption: Workflow for determining cross-resistance between MRL-494 and other antibiotics.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the broth microdilution method.

1. Preparation of Materials:

  • This compound and comparator antibiotics.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial strains of interest (e.g., wild-type and resistant isolates).

  • Spectrophotometer.

2. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into a tube of sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation:

  • Prepare serial twofold dilutions of MRL-494 and comparator antibiotics in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Reading Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergy Testing

This assay can be used to assess synergistic, additive, indifferent, or antagonistic interactions between MRL-494 and other antibiotics.

1. Plate Setup:

  • In a 96-well plate, prepare serial dilutions of MRL-494 along the y-axis (rows) and a second antibiotic along the x-axis (columns).

  • The final volume in each well after adding the inoculum should be 100 µL.

2. Inoculation and Incubation:

  • Inoculate the plate with the test organism at a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate under the same conditions as for MIC determination.

3. Data Analysis:

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive or Indifference

    • FIC Index > 4: Antagonism

Conclusion

The available evidence strongly suggests that this compound possesses a low risk of cross-resistance with existing classes of antibiotics. Its novel dual mechanism of action, targeting distinct and essential pathways in Gram-negative and Gram-positive bacteria, makes it a promising candidate for treating infections caused by multidrug-resistant pathogens. Further direct comparative studies using isogenic strains with well-defined resistance mechanisms will be valuable to definitively confirm the lack of cross-resistance.

References

MRL-494 Hydrochloride: A Comparative Analysis of its Activity Against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the in-vitro activity of MRL-494 hydrochloride against a panel of clinically relevant Gram-negative pathogens. MRL-494 is a novel antibacterial agent that inhibits the β-barrel assembly machine (BAM) complex, an essential component for the assembly of outer membrane proteins in Gram-negative bacteria.[1][2][3][4] This unique mechanism of action, targeting a surface-exposed protein, allows MRL-494 to circumvent common resistance mechanisms such as efflux pumps and the outer membrane permeability barrier.[5][6][7] This document presents a side-by-side comparison of MRL-494's efficacy with other key antibiotics, supported by experimental data and detailed protocols to aid in research and development efforts.

Comparative In-Vitro Activity of MRL-494 and Other Antibiotics

The antibacterial efficacy of this compound was evaluated against several key Gram-negative pathogens and compared with a fellow BAM inhibitor, darobactin A, as well as established antibiotics, colistin and meropenem. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, was the primary metric for comparison.

PathogenStrainMRL-494 (µg/mL)Darobactin A (µg/mL)Colistin (µg/mL)Meropenem (µg/mL)
Escherichia coliATCC 259228[1][2]8[8]0.25 - 1[9][10][11][12]0.047[13]
Klebsiella pneumoniaeATCC 13883>128[1][2]2[8][14]1[12][15][16]1[17]
Acinetobacter baumanniiATCC 1960632[1][2]>64[8]1[6][18]0.25 - 4[2][19][20][21]
Pseudomonas aeruginosaATCC 2785332[1][2]>64[8]2[7][22]1[23][24][25]

Table 1: Comparative MIC Values of MRL-494 and Other Antibiotics. This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against a panel of Gram-negative pathogens.

Mechanism of Action: Inhibition of the BAM Complex

MRL-494 exerts its bactericidal activity by targeting the BamA subunit of the β-barrel assembly machine (BAM) complex.[3][4] This complex is crucial for the folding and insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria. By inhibiting BamA, MRL-494 disrupts outer membrane biogenesis, leading to cell envelope stress and eventual cell death.[1][2] This targeted disruption of a vital cellular process makes MRL-494 a promising candidate for combating multidrug-resistant Gram-negative infections.

BAM_Inhibition cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane Unfolded OMP Unfolded OMP BAM BAM Complex (BamA, B, C, D, E) Unfolded OMP->BAM Binding to BamA Folded OMP Folded OMP BAM->Folded OMP Folding & Insertion MRL494 MRL-494 MRL494->BAM Inhibition

Figure 1: MRL-494 Inhibition of the BAM Complex. This diagram illustrates how MRL-494 inhibits the β-barrel assembly machine (BAM) complex, preventing the proper folding and insertion of outer membrane proteins (OMPs) in Gram-negative bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of results.

Materials:

  • Test compound (this compound) and comparator agents

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 13883, A. baumannii ATCC 19606, P. aeruginosa ATCC 27853)

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Isolate 3-5 colonies from a fresh agar plate (18-24 hours growth).

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution Series:

    • Prepare a serial two-fold dilution of each antimicrobial agent in CAMHB in the 96-well plates.

    • The final volume in each well should be 100 µL after the addition of the bacterial inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial suspension to each well containing the antimicrobial dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Antimicrobials B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Figure 2: Broth Microdilution MIC Assay Workflow. This diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

Synergistic Activity

In addition to its standalone activity, MRL-494 has demonstrated potent synergistic effects when combined with other antibiotics, such as rifampicin, against a range of Gram-negative bacteria.[1][2] This synergy is particularly noteworthy against strains where MRL-494 alone shows limited activity, such as K. pneumoniae ATCC 13883.[1][2] The ability of MRL-494 to disrupt the outer membrane appears to facilitate the entry of other antibiotics, enhancing their efficacy.[1][2]

Conclusion

This compound represents a promising new class of antibiotics with a novel mechanism of action against Gram-negative bacteria. Its ability to inhibit the essential BAM complex and its synergy with existing antibiotics highlight its potential to address the growing challenge of antimicrobial resistance. The data and protocols presented in this guide are intended to facilitate further research and development of this and other novel antibacterial agents.

References

MRL-494 Hydrochloride vs. Polymyxin B: A Comparative Guide to Their Effects on the Bacterial Outer Membrane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance, particularly in Gram-negative bacteria, has intensified the search for novel antimicrobial agents with unique mechanisms of action. The bacterial outer membrane (OM) presents a formidable barrier, and compounds that can disrupt or permeabilize this structure are of significant interest. This guide provides a detailed comparison of two such agents: MRL-494 hydrochloride, a novel inhibitor of the β-barrel assembly machine (BAM) complex, and polymyxin B, a last-resort antibiotic that targets lipopolysaccharide (LPS).

At a Glance: Key Differences in Outer Membrane Disruption

FeatureThis compoundPolymyxin B
Primary Target β-barrel assembly machine (BAM) complex, specifically BamA[1][2]Lipopolysaccharide (LPS)[3]
Mechanism of Action Inhibits the assembly and insertion of β-barrel outer membrane proteins (OMPs), leading to OM stress and increased permeability.[1][4]Binds to the lipid A portion of LPS, displacing divalent cations (Mg²⁺, Ca²⁺) and causing electrostatic and hydrophobic disruption of the OM.[3]
OM Permeabilization Induces dose-dependent permeabilization of the outer membrane.[4][5]Rapidly and potently permeabilizes the outer membrane in a dose-dependent manner.[6][7]
Synergistic Potential Potentiates the activity of other antibiotics, such as rifampicin, by increasing their uptake across the OM.[4][5]Known to have synergistic effects with other antibiotics that are normally excluded by the Gram-negative outer membrane.
Spectrum of Activity Active against both Gram-negative and Gram-positive bacteria, though the mechanism differs.[8]Primarily active against Gram-negative bacteria.[3]

Quantitative Analysis of Outer Membrane Permeabilization

The ability of MRL-494 and polymyxin B to permeabilize the bacterial outer membrane can be quantified using the 1-N-phenylnaphthylamine (NPN) uptake assay. NPN is a fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent upon entering the hydrophobic interior of a damaged membrane. The increase in fluorescence is directly proportional to the extent of outer membrane permeabilization.

While direct side-by-side comparative studies with standardized EC50 values are limited, data from independent studies demonstrate the potent outer membrane permeabilizing effects of both compounds.

This compound:

A study on MRL-494 demonstrated its ability to effectively permeabilize the outer membrane of E. coli in a dose-dependent manner, as measured by NPN uptake.[4] The results from this study are summarized below, showing a significant increase in OM permeabilization at concentrations well below its minimum inhibitory concentration (MIC).

Concentration of MRL-494 (µg/mL)Relative NPN Uptake (%) vs. Colistin (100 µg/mL)[4]
1~10%
2~20%
4~35%
8~50%
16~65%
32~75%
64~85%

Polymyxin B:

Polymyxin B is a well-established outer membrane permeabilizer and is often used as a positive control in NPN assays.[6][7] It induces rapid and significant NPN uptake at low concentrations, indicating potent disruption of the outer membrane barrier. Studies have shown a clear dose-dependent increase in fluorescence intensity upon the addition of polymyxin B to Gram-negative bacteria.[6][7]

Mechanisms of Action: A Visual Comparison

The distinct mechanisms by which MRL-494 and polymyxin B disrupt the outer membrane are illustrated below.

G MRL-494 Mechanism of Action MRL494 MRL-494 BAM BAM Complex (BamA) MRL494->BAM Inhibits OMP_folded Folded OMPs BAM->OMP_folded Assembly & Insertion OM_stress Outer Membrane Stress BAM->OM_stress Dysfunction leads to OMP_unfolded Unfolded OMPs OMP_unfolded->BAM OM Outer Membrane Periplasm Periplasm Permeabilization Increased Permeability OM_stress->Permeabilization

Caption: MRL-494 inhibits the BAM complex, disrupting OMP assembly and causing OM stress.

G Polymyxin B Mechanism of Action PolymyxinB Polymyxin B LPS LPS PolymyxinB->LPS Binds to Lipid A DivalentCations Mg²⁺, Ca²⁺ LPS->DivalentCations Displaces Disruption OM Destabilization LPS->Disruption Leads to OM Outer Membrane Permeabilization Increased Permeability Disruption->Permeabilization G NPN Uptake Assay Workflow Start Start Culture Grow Bacteria to Mid-Log Phase Start->Culture Harvest Harvest & Wash Cells Culture->Harvest Resuspend Resuspend in HEPES Buffer Harvest->Resuspend Plate Aliquot Cells into 96-Well Plate Resuspend->Plate Add_NPN Add NPN (10 µM) Plate->Add_NPN Add_Compound Add Test Compound (MRL-494 or Polymyxin B) Add_NPN->Add_Compound Measure Measure Fluorescence (Ex: 350nm, Em: 420nm) Add_Compound->Measure Analyze Analyze Data & Determine Permeabilization Measure->Analyze

References

Independent Verification of MRL-494 Hydrochloride's MIC Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Minimum Inhibitory Concentration (MIC) values of MRL-494 hydrochloride against a panel of clinically relevant bacteria. The data presented is compiled from publicly available sources and is intended to serve as a reference for the independent verification of MRL-494's antimicrobial activity. For comparative purposes, MIC values of commonly used antibiotics against the same or similar bacterial strains are included.

Mechanism of Action: A Dual Approach

MRL-494 is an antibacterial agent with a novel mechanism of action. In Gram-negative bacteria, it inhibits the β-barrel assembly machine (BamA), a crucial component for outer membrane protein biogenesis. Uniquely, MRL-494 appears to act on the cell surface, thereby bypassing the outer membrane permeability barrier and efflux pumps that often confer resistance to other antibiotics.[1][2] In Gram-positive bacteria, which lack an outer membrane, MRL-494 exhibits a different lethal mechanism by disrupting the cytoplasmic membrane.[2]

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the reported MIC values for MRL-494 against various Gram-positive and Gram-negative bacterial strains. Where available, MIC values for standard-of-care antibiotics against the same or similar strains are provided for comparison. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies. The provided data for MRL-494 is for the free base, with the hydrochloride salt expected to have comparable biological activity.[1]

Bacterial StrainMRL-494 MIC (µM)[1]Comparator AntibioticComparator MIC (µg/mL)
Escherichia coli JCM15825Ciprofloxacin0.007 - 32
Staphylococcus aureus COL12.5Rifampicin≤1 (Susceptible)
Klebsiella pneumoniae (WT)100Meropenem2 - 4
Acinetobacter baumannii (WT)200Gentamicin≤4 (Susceptible)
Pseudomonas aeruginosa (WT)100Tobramycin1
Methicillin-resistant Staphylococcus aureus (MRSA)12.5Vancomycin1 - 2
Bacillus subtilis rpoB1825PenicillinNot readily available

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to assess the in vitro activity of an antimicrobial agent against a specific microorganism. The following is a generalized protocol for the broth microdilution method, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration significantly higher than the expected MIC range.
  • Bacterial Strains: Culture the selected bacterial strains on appropriate agar plates (e.g., Tryptic Soy Agar, Mueller-Hinton Agar) to obtain fresh, isolated colonies.
  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. Supplementation may be required for fastidious organisms.
  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized bacterial suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.
  • Inoculate each well containing the diluted antimicrobial agent with the prepared bacterial suspension.
  • Include a growth control well (containing only the bacterial suspension and broth) and a sterility control well (containing only broth) on each plate.
  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for bacterial growth, indicated by turbidity.
  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum_prep Inoculum Dilution (~5x10^5 CFU/mL) mcfarland->inoculum_prep inoculation Inoculate Microtiter Plate inoculum_prep->inoculation drug_prep MRL-494 Stock Solution serial_dilution Serial Dilution in Microtiter Plate drug_prep->serial_dilution serial_dilution->inoculation incubation Incubate (35°C, 16-20h) inoculation->incubation read_plate Visual Inspection of Growth incubation->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

References

Comparative Analysis of MRL-494 Hydrochloride Analogs: A Structural-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MRL-494 hydrochloride and its analogs, focusing on their structural-activity relationships (SAR) as inhibitors of the β-barrel assembly machine (BAM) complex in Gram-negative bacteria. The data presented is compiled from publicly available research to facilitate further drug discovery and development efforts in the pursuit of novel antimicrobials.

Introduction to MRL-494

MRL-494 is a novel small molecule inhibitor that targets the BAM complex, an essential component for the assembly of outer membrane proteins (OMPs) in Gram-negative bacteria.[1][2] By disrupting OMP biogenesis, MRL-494 compromises the integrity of the bacterial outer membrane, leading to cell death.[3][4] Notably, MRL-494 exhibits a dual mechanism of action; in Gram-positive bacteria, which lack an outer membrane, it acts by disrupting the cytoplasmic membrane.[1][2] A key feature of MRL-494 is its ability to act on the cell surface of Gram-negative bacteria, thereby bypassing common resistance mechanisms such as efflux pumps.[1] This guide focuses on the SAR of MRL-494 and its analogs, highlighting the chemical modifications that influence its antibacterial and synergistic activities.

Structural-Activity Relationship Insights

Recent studies have explored the SAR of MRL-494 by modifying its two guanidine moieties.[3] The core structure of MRL-494 and the variations in the analyzed analogs (compounds 13, 16, and 17) are pivotal to understanding their biological activity. The key takeaway is that both guanidine groups are crucial for the intrinsic antibacterial activity of MRL-494 against Gram-negative bacteria. Analogs where one or both guanidine groups are replaced with an amino group (analogs 13, 16, and 17) lose this direct antibacterial effect.[3]

However, the presence of at least one guanidine group appears sufficient for synergistic activity with other antibiotics, such as rifampicin, and for causing outer membrane permeabilization.[3] This suggests that the guanidine moieties play a critical role in the interaction with the bacterial outer membrane. The analog lacking both guanidine groups (analog 17) showed no synergistic activity, reinforcing the importance of these functional groups.[3]

Comparative Performance Data

The following tables summarize the quantitative data on the antibacterial and synergistic activities of MRL-494 and its analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of MRL-494 and Analogs [3]

CompoundE. coli ATCC 25922K. pneumoniae ATCC 13883A. baumannii ATCC 19606P. aeruginosa ATCC 27853S. aureus ATCC 29213 (MSSA)S. aureus USA300 (MRSA)
MRL-494 (1) 16 µg/mL> 128 µg/mL32 µg/mL8 µg/mL8 µg/mL8 µg/mL
Analog 13 > 128 µg/mL> 128 µg/mL> 128 µg/mL> 128 µg/mL64 µg/mL64 µg/mL
Analog 16 > 128 µg/mL> 128 µg/mL> 128 µg/mL> 128 µg/mL128 µg/mL128 µg/mL
Analog 17 > 128 µg/mL> 128 µg/mL> 128 µg/mL> 128 µg/mL> 128 µg/mL> 128 µg/mL

Table 2: Synergistic Activity with Rifampicin (Fractional Inhibitory Concentration Index - FICI) [3]

CompoundE. coli ATCC 25922K. pneumoniae ATCC 13883A. baumannii ATCC 19606P. aeruginosa ATCC 27853
MRL-494 (1) ≤ 0.156≤ 0.039≤ 0.2810.25
Analog 13 ≤ 0.156≤ 0.039≤ 0.281> 0.5
Analog 16 ≤ 0.156≤ 0.039≤ 0.281> 0.5
Analog 17 > 0.5> 0.5> 0.5> 0.5

An FICI of ≤ 0.5 indicates synergy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.[5][6][7]

  • Preparation of Compounds: Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the bacterial suspension. A growth control (bacteria in MHB without compound) and a sterility control (MHB only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is used to assess the interaction between two antimicrobial agents.[8][9]

  • Plate Setup: In a 96-well plate, one compound is serially diluted along the x-axis (columns), and the second compound is serially diluted along the y-axis (rows). This creates a matrix of varying concentrations of both compounds.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC of each compound alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) for each compound is calculated as follows: FIC = (MIC of drug in combination) / (MIC of drug alone). The FICI is the sum of the FIC values for both drugs. Synergy is typically defined as an FICI ≤ 0.5, additivity or indifference as an FICI > 0.5 and ≤ 4, and antagonism as an FICI > 4.[10]

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[11][12]

  • Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

  • Assay Setup: The cell suspension is added to a 96-well black microplate. NPN is added to a final concentration of 10 µM.

  • Fluorescence Measurement: The baseline fluorescence is measured (excitation ~350 nm, emission ~420 nm). The test compound is then added, and the fluorescence is monitored over time. An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key signaling pathway affected by MRL-494 and a typical experimental workflow for evaluating its analogs.

BAM_Pathway_Inhibition cluster_Periplasm Periplasm cluster_OM Outer Membrane Unfolded OMP Unfolded OMP SurA/Skp/DegP Chaperones (SurA, Skp, DegP) Unfolded OMP->SurA/Skp/DegP Transport BAM BAM Complex (BamA-E) SurA/Skp/DegP->BAM Delivery Folded OMP Folded OMP BAM->Folded OMP Folding & Insertion Rcs_Stress Rcs Stress Response BAM->Rcs_Stress Triggers MRL494 MRL-494 MRL494->BAM Inhibition

Caption: Inhibition of the BAM complex by MRL-494 disrupts OMP biogenesis, triggering the Rcs stress response.

Experimental_Workflow start Start: MRL-494 Analogs mic MIC Determination (Broth Microdilution) start->mic synergy Synergy Testing (Checkerboard Assay) mic->synergy permeability OM Permeabilization (NPN Uptake Assay) mic->permeability sar SAR Analysis synergy->sar permeability->sar end Lead Optimization sar->end

Caption: Workflow for evaluating the antimicrobial properties of MRL-494 analogs.

References

Safety Operating Guide

Proper Disposal of MRL-494 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling MRL-494 hydrochloride must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. Although not classified as a hazardous substance, proper disposal in accordance with federal, state, and local regulations is mandatory.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.

Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound. This protocol is designed to be implemented by trained laboratory personnel.

1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure appropriate personal protective equipment is worn, including safety glasses, gloves, and a lab coat.

2. Waste Classification: While this compound is not classified as hazardous, it should be treated as a chemical waste product. Do not dispose of it down the drain or in regular trash receptacles.

3. Solid Waste Disposal:

  • Collect unadulterated this compound powder in a clearly labeled, sealed container designated for chemical waste.

  • Ensure the container is compatible with the chemical and properly sealed to prevent leaks or spills.

4. Solution Waste Disposal:

  • For solutions containing this compound, absorb the liquid with an inert material such as diatomite or universal binders.[1]

  • Place the absorbed material into a designated, sealed container for chemical waste.

5. Decontamination:

  • Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with alcohol.[1]

  • Dispose of all contaminated materials, including wipes and PPE, as chemical waste.

6. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste containers by a certified hazardous waste disposal company.

  • Always follow your institution's specific guidelines and local regulations for chemical waste disposal.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE start->ppe classify Classify as Chemical Waste ppe->classify is_solid Is the waste solid? classify->is_solid solid_disposal Collect in a labeled, sealed chemical waste container is_solid->solid_disposal Yes solution_disposal Absorb solution with inert material is_solid->solution_disposal No decontaminate Decontaminate surfaces and equipment with alcohol solid_disposal->decontaminate place_in_container Place absorbed material in a labeled, sealed chemical waste container solution_disposal->place_in_container place_in_container->decontaminate dispose_contaminated Dispose of contaminated materials as chemical waste decontaminate->dispose_contaminated final_disposal Arrange for professional waste disposal dispose_contaminated->final_disposal end End: Disposal Complete final_disposal->end

Fig. 1: this compound Disposal Workflow

This structured approach ensures that the disposal of this compound is conducted safely and in compliance with regulatory requirements, thereby minimizing risks to personnel and the environment.

References

Personal protective equipment for handling MRL-494 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for MRL-494 Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe operational use and disposal, fostering a secure laboratory environment.

Key Quantitative Data

For quick reference, the following table summarizes essential quantitative information for this compound.

ParameterValueCitations
CAS Number 2699937-04-5[1][2]
Molecular Formula C₂₆H₃₆ClFN₁₆O₂[1][2]
Molecular Weight 659.12 g/mol [1][2]
Recommended Storage (Solid) 4°C, protect from light, stored under nitrogen.[2][3]
Recommended Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[2][3]
Solubility 25 mg/mL (37.93 mM)[3]

Operational Plan: Handling this compound

While this compound is not classified as a hazardous substance, it is prudent to handle all laboratory chemicals with a comprehensive safety protocol.[2] The following steps outline the recommended procedure for safe handling.

Pre-Handling and Preparation
  • Risk Assessment: Before beginning work, conduct a risk assessment to identify specific hazards associated with the procedure.[4]

  • Information Review: Read and understand the Safety Data Sheet (SDS) for this compound.[5] The SDS provides essential information regarding handling, storage, and emergency measures.[4]

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6] Verify that a certified safety shower and eyewash station are accessible.[2]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, containers, and solvents, before handling the compound.

Personal Protective Equipment (PPE)

A minimum level of PPE is required to create a barrier against accidental exposure.[5][7]

  • Eye and Face Protection: Wear chemical splash goggles for protection against splashes.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Wear disposable nitrile gloves.[6] If direct contact occurs, remove the gloves immediately, wash your hands, and put on a new pair.[7] For extended or direct contact, consider double-gloving.[7]

  • Body Protection: A long-sleeved, fully buttoned lab coat is required to protect skin and clothing from spills.[4][6]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[5][6]

Weighing and Solution Preparation Protocol
  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any airborne powder.[6]

    • Carefully open the container of this compound.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid generating dust.

    • Once the desired amount is weighed, securely close the primary container.

  • Dissolving:

    • Add the weighed this compound to the appropriate vessel for dissolution.

    • Slowly add the desired solvent. According to the product data sheet, ultrasonic and warming may be needed to achieve a clear solution.[3]

    • Ensure the container is properly labeled with the chemical name, concentration, date, and your initials.[4]

Storage
  • Solid Compound: Store the container tightly sealed in a cool, well-ventilated area at the recommended temperature of 4°C, protected from light and under a nitrogen atmosphere.[2][3]

  • Solutions: For solutions, store at -80°C for up to six months or -20°C for one month, ensuring they are protected from light.[2][3]

Disposal Plan

Proper disposal of chemical waste is critical to laboratory safety and environmental protection.

  • Contaminated Materials: Dispose of all used gloves, weigh boats, and other contaminated disposable materials in a designated solid chemical waste container.

  • Empty Containers: Rinse empty this compound containers with a suitable solvent three times. Collect the rinsate as chemical waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.

  • Unused or Waste Solutions: Collect all unused or waste solutions of this compound in a clearly labeled, sealed hazardous waste container. The container should be marked with the chemical name and "Hazardous Waste."

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.